molecular formula C28H29NO8 B2888349 CR-1-31-B CAS No. 1352914-52-3

CR-1-31-B

Cat. No.: B2888349
CAS No.: 1352914-52-3
M. Wt: 507.539
InChI Key: KLSIFOJPWJBRFH-GWNOIRNCSA-N
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Description

CR-1-31-B is a useful research compound. Its molecular formula is C28H29NO8 and its molecular weight is 507.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIFOJPWJBRFH-GWNOIRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CR-1-31-B: A Synthetic Rocaglate Targeting eIF4A for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CR-1-31-B is a potent and specific synthetic rocaglate that functions as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. By perturbing the interaction between eIF4A and RNA, this compound effectively impedes the initiation of protein synthesis. This mechanism of action has demonstrated significant anti-neoplastic and antiviral activities in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a review of the key signaling pathways it modulates.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer. Eukaryotic translation initiation factor 4A (eIF4A) plays a critical role in the initiation phase of cap-dependent translation, making it an attractive target for therapeutic intervention. This compound, a synthetic derivative of the natural product rocaglamide, has emerged as a powerful inhibitor of eIF4A. It exhibits a unique mode of action by clamping eIF4A onto specific mRNA transcripts, thereby stalling translation and inducing apoptosis in cancer cells. This whitepaper serves as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

Quantitative Data

The potency of this compound has been evaluated across a range of cancer cell lines and viral assays. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)Assay Conditions
KellyNeuroblastoma448-hour treatment
SH-SY5YNeuroblastoma2048-hour treatment
GBC-SDGallbladder Cancer~10048-hour treatment
SGC-996Gallbladder Cancer~10048-hour treatment
Metastatic Osteosarcoma CellsOsteosarcoma8Not specified

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Antiviral Activity of this compound (EC50 Values)

VirusCell LineEC50 (nM)
SARS-CoV-2Vero E6~1.8
HCoV-229ENot specified~2.9
MERS-CoVNot specified~1.9

Data compiled from multiple sources.[5]

Signaling Pathways and Experimental Workflows

The inhibition of eIF4A by this compound impacts several critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for evaluating this compound.

G cluster_0 This compound Mechanism of Action CR131B This compound eIF4A eIF4A CR131B->eIF4A inhibits Translation Protein Synthesis CR131B->Translation blocks eIF4F eIF4F Complex eIF4A->eIF4F mRNA mRNA (structured 5' UTR) eIF4F->mRNA unwinds mRNA->Translation Apoptosis Apoptosis Translation->Apoptosis inhibition leads to CellCycleArrest Cell Cycle Arrest Translation->CellCycleArrest inhibition leads to cFLIP c-FLIP Translation Translation->cFLIP MUC1C MUC1-C Translation Translation->MUC1C MYC MYC/MYCN Translation Translation->MYC

Mechanism of this compound action on protein synthesis.

G cluster_1 Experimental Workflow for this compound Evaluation CellCulture Cancer Cell Lines (e.g., Neuroblastoma, Gallbladder) Treatment This compound Treatment (various concentrations) CellCulture->Treatment InVivo In Vivo Xenograft Model (Tumor Growth Measurement) CellCulture->InVivo injection Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot for c-FLIP, MUC1-C) Treatment->Protein InVivo->Treatment administration

Workflow for evaluating this compound's anti-cancer effects.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-200 nM) for the desired time (e.g., 48 hours). Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration and time (e.g., 100 nM for 12 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins, such as c-FLIP and MUC1-C, that are affected by this compound treatment.

  • Materials:

    • Cell culture dishes

    • This compound

    • RIPA lysis buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-c-FLIP, anti-MUC1-C, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Treat cells with this compound (e.g., 100 nM for 12 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Cancer cell line (e.g., GBC-SD)

    • This compound

    • Vehicle (e.g., olive oil)

  • Protocol:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 GBC-SD cells) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign the mice to treatment groups (e.g., vehicle control, this compound).

    • Administer this compound intraperitoneally at a specified dose and schedule (e.g., 2 mg/kg every 2 days for 28 days).[1]

    • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3).

Conclusion

This compound is a promising eIF4A inhibitor with potent anti-cancer and antiviral activities. Its mechanism of action, involving the clamping of eIF4A on mRNA, provides a targeted approach to inhibit the synthesis of proteins crucial for cancer cell survival and proliferation. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its efficacy in various cancer models and its potential for combination therapies is warranted.

References

Chemical structure and properties of CR-1-31-B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Synthetic Rocaglate and Potent eIF4A Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of CR-1-31-B, a synthetic rocaglate that has emerged as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, a cyclopenta[b]benzofuran, belongs to the rocaglate class of natural products. Its intricate chemical architecture is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₂₉NO₈[1]
Molecular Weight 507.5 g/mol [1]
IUPAC Name (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide[1]
CAS Number 1352914-52-3N/A
SMILES COC1=CC=C(C=C1)[C@]23--INVALID-LINK--C=C(C=C4OC)OC)O)O)C(=O)NOC">C@@HC5=CC=CC=C5[1]
InChI Key KLSIFOJPWJBRFH-GWNOIRNCSA-N[1]

Mechanism of Action: Targeting eIF4A-Dependent Translation

This compound exerts its potent biological effects by targeting eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a crucial step for the initiation of cap-dependent translation. This compound functions by clamping eIF4A onto specific RNA sequences, thereby stalling the translation initiation process. This leads to the selective inhibition of proteins with highly structured 5' UTRs, many of which are oncoproteins involved in cell growth, proliferation, and survival.

cluster_0 Mechanism of Action of this compound CR131B This compound eIF4A eIF4A (RNA Helicase) CR131B->eIF4A Binds and Clamps mRNA mRNA with 5' UTR eIF4A->mRNA Unwinds 5' UTR Translation_Initiation Translation Initiation eIF4A->Translation_Initiation Blocks unwinding mRNA->Translation_Initiation Proceeds Protein_Synthesis Protein Synthesis (e.g., Oncoproteins) Translation_Initiation->Protein_Synthesis Leads to Translation_Initiation->Protein_Synthesis Inhibited Apoptosis Apoptosis Protein_Synthesis->Apoptosis Suppression leads to

Figure 1. Mechanism of action of this compound in inhibiting protein synthesis.

Biological Activities

This compound has demonstrated significant biological activity in a variety of preclinical models, including cancer and viral infections.

Anticancer Activity

This compound exhibits potent cytotoxic and apoptotic effects against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (nM)Reference
SH-SY5YNeuroblastoma20[2]
KellyNeuroblastoma4[2]
GBC-SDGallbladder Cancer~100[1]
SGC-996Gallbladder Cancer~100[1]
Antiviral Activity

This compound has shown broad-spectrum antiviral activity, particularly against RNA viruses.

Table 3: In Vitro Antiviral Activity of this compound (EC₅₀ Values)

VirusCell LineEC₅₀ (nM)Reference
SARS-CoV-2Vero E6~1.8[3]
HCoV-229EMRC-52.88[4]
MERS-CoVMRC-51.87[4]
ZIKVA5491.13[4]
In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of this compound.

Table 4: In Vivo Antitumor Activity of this compound

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
Gallbladder Cancer XenograftBALB/c nude mice2 mg/kg, i.p., every 2 days for 28 daysReduced tumor growth and induced apoptosis[2]
Pancreatic Ductal Adenocarcinoma Orthotopic TransplantMurine model0.2 mg/kg, i.p., daily for 7 daysInhibited protein synthesis and tumor growth[2]

Pharmacokinetics: Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. However, studies on rocaglates, in general, suggest favorable safety and bioavailability profiles in animal models[5].

Key Signaling Pathways Modulated by this compound

This compound's inhibition of eIF4A leads to the downregulation of key proteins involved in cancer cell survival and proliferation.

Downregulation of MUC1-C

The MUC1-C oncoprotein is a key target of this compound. By inhibiting its translation, this compound disrupts downstream signaling pathways that promote cancer cell growth and survival.

Sensitization to TRAIL-mediated Apoptosis via c-FLIP Downregulation

This compound has been shown to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis by downregulating the anti-apoptotic protein c-FLIP.

cluster_1 This compound Induced Apoptosis Pathway CR131B This compound eIF4A eIF4A CR131B->eIF4A Inhibits cFLIP_mRNA c-FLIP mRNA eIF4A->cFLIP_mRNA Blocks Translation cFLIP_Protein c-FLIP Protein cFLIP_mRNA->cFLIP_Protein Leads to Decreased DISC Death-Inducing Signaling Complex (DISC) cFLIP_Protein->DISC Inhibits Caspase8 Caspase-8 Activation DISC->Caspase8 Promotes Apoptosis Apoptosis Caspase8->Apoptosis Initiates TRAIL TRAIL TRAIL->DISC Activates

Figure 2. Signaling pathway of this compound in sensitizing cells to TRAIL-mediated apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability (MTT) Assay

cluster_2 MTT Assay Workflow start Seed cells in a 96-well plate treat Treat cells with this compound (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

Figure 3. Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/PI) Assay

Protocol:

  • Seed and treat cells with this compound as for the viability assay.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., MUC1-C, c-FLIP, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Dual-Luciferase Reporter Assay

Protocol:

  • Co-transfect cells with a firefly luciferase reporter plasmid containing the 5' UTR of interest and a Renilla luciferase control plasmid.

  • Treat the transfected cells with this compound or a vehicle control.

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.

  • Add a stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.

  • Measure Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound is a promising preclinical candidate with potent and selective activity against cancer cells and a broad range of viruses. Its well-defined mechanism of action, targeting the fundamental process of protein translation, makes it an attractive molecule for further investigation and development. The data summarized in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this synthetic rocaglate. Further studies are warranted to elucidate its pharmacokinetic profile and to expand its evaluation in various disease models.

References

In-Depth Technical Guide: Discovery and Synthesis of CR-1-31-B, a Potent eIF4A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CR-1-31-B is a synthetic rocaglate that has emerged as a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase frequently dysregulated in cancer. By clamping eIF4A onto specific mRNA transcripts, particularly those with polypurine-rich 5' untranslated regions, this compound effectively stalls protein synthesis of key oncogenes. This targeted mechanism has demonstrated significant anti-tumor activity in preclinical models of various cancers, including neuroblastoma and gallbladder cancer, and has shown broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, complete with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

The discovery of this compound is rooted in the pursuit of targeting the translation initiation machinery, a critical nexus in cancer cell proliferation and survival. The eIF4F complex, which includes the RNA helicase eIF4A, is responsible for unwinding the secondary structure in the 5'-untranslated region (UTR) of mRNAs, a prerequisite for ribosome recruitment and protein synthesis. Many oncogenes, such as MYC, possess highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.

This compound belongs to the rocaglate class of natural and synthetic compounds known to target eIF4A. Unlike natural rocaglates, which can be challenging to synthesize, this compound was developed as a structurally less complex analog, facilitating its production for research and potential therapeutic applications.[1] Its discovery was driven by the hypothesis that inhibiting eIF4A could selectively suppress the translation of oncogenic proteins, leading to anti-tumor effects with a favorable therapeutic window.

Chemical Synthesis

The synthesis of this compound has been previously described in the scientific literature, providing a reproducible method for its preparation.[2][3] While the full, step-by-step synthesis scheme is detailed in the cited literature, the general approach involves the construction of the core cyclopenta[b]benzofuran scaffold characteristic of rocaglates, followed by the introduction of specific functional groups that confer its high affinity and selectivity for eIF4A. The synthetic route is noted for being more straightforward than that of complex natural rocaglates like silvestrol.[1]

Mechanism of Action

This compound exerts its biological effects through a precise molecular mechanism centered on the inhibition of eIF4A.[4][5]

  • eIF4A Inhibition: this compound is a potent inhibitor of eIF4A, an ATP-dependent DEAD-box RNA helicase.[4]

  • RNA Clamping: The molecule functions by perturbing the interaction between eIF4A and RNA.[4][5] It effectively "clamps" the eIF4A protein onto polypurine-rich sequences within the 5' UTRs of specific mRNAs.[6]

This mechanism of action leads to the translational downregulation of key proteins involved in cancer cell survival and proliferation.

Signaling Pathways and Cellular Effects

This compound's inhibition of eIF4A triggers a cascade of downstream cellular events, primarily leading to apoptosis and cell growth inhibition. Two well-documented pathways are its effect on TRAIL-induced apoptosis and the MYCN pathway in neuroblastoma.

Sensitization to TRAIL-Induced Apoptosis

This compound has been shown to sensitize cancer cells, particularly those resistant to TNF-related apoptosis-inducing ligand (TRAIL), to apoptosis.[2][3] This occurs through the translational downregulation of c-FLIP, a key anti-apoptotic protein that inhibits the activation of caspase-8.[2][3] By reducing c-FLIP levels, this compound allows for the activation of the caspase cascade, leading to programmed cell death.

TRAIL_pathway cluster_CR131B This compound Action cluster_TRAIL TRAIL Signaling CR131B This compound eIF4A eIF4A Inhibition CR131B->eIF4A cFLIP_mRNA c-FLIP mRNA Translation Block eIF4A->cFLIP_mRNA cFLIP Reduced c-FLIP Protein cFLIP_mRNA->cFLIP Caspase8 Caspase-8 Activation cFLIP->Caspase8 Inhibition TRAIL TRAIL DR45 Death Receptor 4/5 TRAIL->DR45 DISC DISC Formation DR45->DISC DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound sensitizes cells to TRAIL-induced apoptosis.
Downregulation of the MYCN Pathway in Neuroblastoma

MYCN_pathway CR131B This compound eIF4A eIF4A Inhibition CR131B->eIF4A MYCN_translation MYCN mRNA Translation Block eIF4A->MYCN_translation MYCN_protein Reduced MYCN Protein MYCN_translation->MYCN_protein Cell_Viability Decreased Cell Viability MYCN_protein->Cell_Viability Apoptosis Increased Apoptosis MYCN_protein->Apoptosis

This compound downregulates the MYCN pathway in neuroblastoma.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound across various preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValueCitation
SH-SY5YNeuroblastomaMTTIC50 (48h)20 nM[4]
KellyNeuroblastomaMTTIC50 (48h)4 nM[4]
GBC-SDGallbladder CancerCell ViabilityIC50~100 nM[2]
SGC-996Gallbladder CancerCell ViabilityIC50~100 nM[2]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosage and AdministrationOutcomeCitation
Gallbladder Cancer XenograftBALB/c nude mice2 mg/kg, IP, every 2 days for 28 daysReduced tumor growth, initiated TRAIL-induced apoptosis[4]
Pancreatic Ductal AdenocarcinomaMurine orthotopic transplant0.2 mg/kg, IP, daily for 7 daysInhibited protein synthesis and tumor growth[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Plating: Seed cancer cells (e.g., SH-SY5Y, Kelly) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.5% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Treatment: Plate cells and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blotting for c-FLIP and Caspase-3

This protocol is used to detect changes in the protein levels of c-FLIP and the cleavage of caspase-3, a hallmark of apoptosis.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against c-FLIP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental and Developmental Workflow

The discovery and preclinical development of this compound followed a logical progression from initial screening to in vivo validation.

development_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Rocaglate Analogs Screening Screening for eIF4A Inhibition Synthesis->Screening Lead_ID Identification of this compound as Lead Screening->Lead_ID Binding eIF4A Binding Affinity Assay Lead_ID->Binding Cell_Viability Cell Viability Assays (IC50) Binding->Cell_Viability Apoptosis_Assay Apoptosis Assays Cell_Viability->Apoptosis_Assay Mechanism Mechanism of Action Studies (Western Blot) Apoptosis_Assay->Mechanism PK Pharmacokinetic Studies Mechanism->PK Xenograft Xenograft Efficacy Models PK->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Preclinical_Candidate Preclinical Candidate Selection Toxicity->Preclinical_Candidate

Discovery and preclinical development workflow of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting a key vulnerability in cancer and viral diseases. Its potent inhibition of eIF4A leads to the suppression of critical oncogenic pathways and sensitizes cancer cells to apoptosis. The data summarized in this guide underscore the potential of this compound for further development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, investigation of its efficacy in a broader range of cancer models, and exploration of combination therapies to enhance its anti-tumor activity. The detailed protocols provided herein offer a foundation for researchers to build upon these promising preclinical findings.

References

The Role of CR-1-31-B in Translational Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "CR-1-31-B" is not available in the public domain as of the latest update. Therefore, this guide will utilize Zotatifin (eFT226) , a well-characterized, clinical-stage inhibitor of the eukaryotic initiation factor 4A (eIF4A), as a representative molecule to illustrate the principles and methodologies relevant to the study of translational control inhibitors. Zotatifin's mechanism of action and the experimental approaches used for its characterization are paradigmatic for this class of therapeutic agents.

Introduction

Translational control is a critical regulatory node in gene expression, allowing for rapid and dynamic adjustments to the proteome in response to various cellular signals and stresses. Dysregulation of this process is a hallmark of many diseases, including cancer, where the aberrant translation of oncoproteins can drive tumor initiation, progression, and therapeutic resistance. A key player in this process is the eIF4F complex, which mediates the initiation of cap-dependent translation. The RNA helicase eIF4A, a core component of this complex, is responsible for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) to facilitate ribosome scanning and initiation codon recognition. Zotatifin (eFT226) is a potent and selective small-molecule inhibitor of eIF4A that has shown significant promise in preclinical and clinical studies as an anti-cancer agent. This technical guide provides an in-depth overview of Zotatifin's mechanism of action, its impact on translational control, and the key experimental protocols used to elucidate its function.

Mechanism of Action

Zotatifin exerts its inhibitory effect on translation through a unique mechanism of action. It is not a competitive inhibitor of the eIF4A ATPase activity. Instead, it functions as a molecular clamp, increasing the affinity of eIF4A for specific polypurine-rich sequences within the 5'-UTRs of a subset of mRNAs.[1] This leads to the formation of a stable, inactive ternary complex consisting of eIF4A, the mRNA, and Zotatifin.[2] By locking eIF4A onto these specific mRNA transcripts, Zotatifin stalls the scanning 43S pre-initiation complex, thereby selectively repressing the translation of these target mRNAs.[1]

The downstream consequence of this selective translational repression is the reduced synthesis of potent oncoproteins that are often characterized by highly structured 5'-UTRs and are dependent on eIF4A activity for their efficient translation. Key targets of Zotatifin include receptor tyrosine kinases (RTKs) such as HER2 and FGFR1/2, cell cycle regulators like Cyclin D1, and transcription factors like MYC.[3] The inhibition of these key cancer drivers leads to cell cycle arrest, induction of apoptosis, and tumor growth inhibition.

Signaling Pathway of Zotatifin's Action

Zotatifin_Mechanism cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_inhibition Inhibition by Zotatifin RTK_FGFR RTK (e.g., HER2, FGFR) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK_FGFR->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK_FGFR->RAS_RAF_MEK_ERK eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) PI3K_AKT_mTOR->eIF4F_complex Activates RAS_RAF_MEK_ERK->eIF4F_complex Activates eIF4A eIF4A (RNA Helicase) eIF4F_complex->eIF4A mRNA Oncogene mRNA (e.g., MYC, Cyclin D1, HER2) eIF4A->mRNA Unwinds 5'-UTR Ternary_Complex Inactive Ternary Complex (eIF4A-Zotatifin-mRNA) eIF4A->Ternary_Complex Ribosome 43S Pre-initiation Complex mRNA->Ribosome Recruits mRNA->Ternary_Complex Protein_Synthesis Oncoprotein Synthesis Ribosome->Protein_Synthesis Zotatifin Zotatifin (eFT226) Zotatifin->eIF4A Translation_Repression Translational Repression Ternary_Complex->Translation_Repression Translation_Repression->Protein_Synthesis

Figure 1: Zotatifin's Mechanism of Action.

Quantitative Data

The following tables summarize the quantitative data for Zotatifin from various preclinical studies.

Table 1: In Vitro Activity of Zotatifin
ParameterValueCell Line/SystemCommentsReference
IC50 (eIF4A Inhibition) 2 nMIn vitro biochemical assayDemonstrates potent and direct inhibition of eIF4A.[2][4]
IC90 (SARS-CoV-2 NP) 37 nMVero E6 cellsInhibits viral nucleocapsid protein synthesis, highlighting broad applicability.[2][4]
Kd (eIF4A1-RNA binding) 0.021 µM (with Zotatifin)Surface Plasmon ResonanceZotatifin significantly increases the binding affinity of eIF4A1 to RNA.[4]
Kd (eIF4A1-RNA binding) 8.0 µM (without Zotatifin)Surface Plasmon ResonanceBaseline affinity of eIF4A1 to RNA in the absence of the inhibitor.[4]
IC50 (in vitro translation) 1.5 nM (AGAGAG 5'-UTR)MDA-MB-231 cellsDemonstrates sequence-selective inhibition of translation.[2]
IC50 (in vitro translation) 13.8 nM (GGCGGC 5'-UTR)MDA-MB-231 cells[2]
IC50 (in vitro translation) 92.5 nM (CCGCCG 5'-UTR)MDA-MB-231 cells[2]
IC50 (in vitro translation) 217.5 nM (CAACAA 5'-UTR)MDA-MB-231 cells[2]
Table 2: Anti-proliferative Activity of Zotatifin (GI50 values)
Cell LineCancer TypeGI50 (nM)Reference
MDA-MB-231Breast Cancer<15[2][4]
SU-DHL-2Diffuse Large B-cell Lymphoma3[4]
TMD8Diffuse Large B-cell Lymphoma4.1[4]
U2973Diffuse Large B-cell Lymphoma4.2[4]
CarnavalDiffuse Large B-cell Lymphoma4.4[4]
RamosBurkitt's Lymphoma4.6[4]
SU-DHL-6Diffuse Large B-cell Lymphoma5.3[4]
HBL1Diffuse Large B-cell Lymphoma5.6[4]
VALDiffuse Large B-cell Lymphoma6.6[4]
SU-DHL-10Diffuse Large B-cell Lymphoma7.3[4]
Jeko1Mantle Cell Lymphoma7.9[4]
MinoMantle Cell Lymphoma11.2[4]
Table 3: In Vivo Anti-tumor Efficacy of Zotatifin
Xenograft ModelCancer TypeDosingTumor Growth Inhibition (%)Reference
TMD8Diffuse Large B-cell Lymphoma1 mg/kg97[2]
HBL1Diffuse Large B-cell Lymphoma1 mg/kg87[2]
SU-DHL-6Diffuse Large B-cell Lymphoma1 mg/kg83[2]
RamosBurkitt's Lymphoma1 mg/kg75[2]
PfeifferDiffuse Large B-cell Lymphoma1 mg/kg70[2]
SU-DHL-10Diffuse Large B-cell Lymphoma1 mg/kg37[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize Zotatifin.

Western Blot Analysis for Oncoprotein Downregulation

This protocol is used to assess the effect of Zotatifin on the protein levels of its downstream targets.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MDA-MB-361 for HER2, SNU-16 for FGFR2) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Zotatifin (e.g., 0, 10, 30, 100 nM) or DMSO as a vehicle control for 24-48 hours.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 4-20% Tris-Glycine gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-HER2, anti-FGFR, anti-Cyclin D1, anti-MYC, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Polysome Profiling

This technique is used to determine if a drug affects the translation of specific mRNAs by analyzing the number of ribosomes associated with them.

  • Cell Treatment and Lysis:

    • Treat cells with Zotatifin or DMSO as described above.

    • Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translating ribosomes.

    • Wash cells with ice-cold PBS containing cycloheximide.

    • Lyse the cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors.

    • Centrifuge to pellet nuclei and mitochondria.

  • Sucrose Gradient Ultracentrifugation:

    • Prepare a linear 10-50% sucrose gradient in an ultracentrifuge tube.

    • Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.

  • Fractionation and RNA Extraction:

    • Fractionate the gradient from top to bottom using a gradient fractionator, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

    • Collect fractions corresponding to non-translating (sub-polysomal) and translating (polysomal) mRNAs.

    • Extract RNA from each fraction using a standard method like Trizol extraction followed by isopropanol precipitation.

  • Analysis:

    • Perform quantitative RT-PCR (qRT-PCR) on the extracted RNA to determine the relative abundance of specific target mRNAs (e.g., HER2, FGFR2) and control mRNAs (e.g., GAPDH) in the polysomal versus sub-polysomal fractions. A shift of a target mRNA from the polysomal to the sub-polysomal fractions upon drug treatment indicates translational repression.

Experimental Workflow for Assessing Translational Control

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical & In Vivo Assays Cell_Culture 1. Cell Culture & Treatment (Cancer Cell Lines + Zotatifin) Viability_Assay 2a. Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Apoptosis_Assay 2b. Apoptosis Assay (e.g., Caspase-Glo) Cell_Culture->Apoptosis_Assay Western_Blot 3. Western Blot (Protein Downregulation) Cell_Culture->Western_Blot Polysome_Profiling 4. Polysome Profiling (Translational Repression) Cell_Culture->Polysome_Profiling In_Vitro_Translation 5. In Vitro Translation Assay Viability_Assay->In_Vitro_Translation Apoptosis_Assay->In_Vitro_Translation Xenograft 7. In Vivo Xenograft Model Western_Blot->Xenograft Polysome_Profiling->Xenograft SPR 6. Surface Plasmon Resonance (SPR) (Binding Kinetics)

Figure 2: Experimental workflow for Zotatifin.

Conclusion

Zotatifin (eFT226) represents a promising therapeutic strategy that targets the fundamental process of translational control in cancer. Its unique mechanism of action, which involves the sequence-selective clamping of eIF4A on the 5'-UTRs of oncogenic mRNAs, leads to the potent and specific downregulation of key cancer drivers. The in-depth characterization of Zotatifin through a combination of biochemical, cell-based, and in vivo studies has provided a clear understanding of its role in translational control and has established a strong rationale for its continued clinical development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of translational control and cancer therapeutics.

References

Investigating the Target Specificity of CR-1-31-B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-31-B is a synthetic rocaglate that has demonstrated potent anti-neoplastic and antiviral activities. As a member of the rocaglate family, its primary mechanism of action involves the inhibition of protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] This technical guide provides a comprehensive overview of the target specificity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound functions as an interfacial inhibitor, clamping eIF4A onto specific RNA sequences, particularly those rich in purines. This action creates a steric barrier that impedes the scanning of the 43S preinitiation complex, thereby stalling translation initiation.[1][2] The compound has been shown to target both eIF4A1 and eIF4A2, the two cytoplasmic paralogs of eIF4A.

On-Target and Off-Target Profile of this compound

The following table summarizes the known on-target and potential off-target activities of this compound based on cellular and biochemical assays.

TargetAssay TypeCell Line / SystemReported IC50/EC50Key FindingsReference
eIF4A In Vitro Translation AssayKrebs-2 Extract~54 nM (for cap-dependent translation)Potent inhibition of cap-dependent translation.[3]
eIF4A Cell Viability AssaySH-SY5Y Neuroblastoma20 nM (48h)Significant reduction in cancer cell viability.[4]
eIF4A Cell Viability AssayKelly Neuroblastoma4 nM (48h)High potency in a different neuroblastoma cell line.[4]
eIF4A Cell Viability AssayGBC-SD & SGC-996 Gallbladder Cancer~100 nMDose-dependent growth inhibition.[5]
SARS-CoV-2 Replication Antiviral AssayVero E6 cells~1.8 nMPotent inhibition of viral replication.[6]
MERS-CoV Replication Antiviral AssayMRC-5 cells1.87 nMBroad-spectrum antiviral activity against coronaviruses.
HCoV-229E Replication Antiviral AssayMRC-5 cells2.88 nMConsistent antiviral efficacy across different coronaviruses.
eIF4A1 Proteome-wide Integral Solubility Alteration (PISA)A549 cell lysate (with AMP-PNP & purine RNA)-Significant thermal stabilization, confirming direct engagement.
eIF4A3 Proteome-wide Integral Solubility Alteration (PISA)A549 cell lysate (with AMP-PNP & purine RNA)-Significant thermal stabilization, indicating off-target interaction.
DDX3X Proteome-wide Integral Solubility Alteration (PISA)A549 cell lysate (with AMP-PNP & purine RNA)-Significant thermal stabilization, identifying a potential off-target.
DDX3Y Proteome-wide Integral Solubility Alteration (PISA)A549 cell lysate (with AMP-PNP & purine RNA)-Significant thermal stabilization of the Y-linked homolog of DDX3X.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the cap-dependent translation initiation pathway. The following diagram illustrates the mechanism by which this compound inhibits this process.

Mechanism of this compound Action cluster_0 Cap-Dependent Translation Initiation cluster_1 This compound Inhibition eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA 5' Capped mRNA eIF4F->mRNA binds eIF4A_RNA eIF4A-RNA Complex PIC_43S 43S Pre-initiation Complex mRNA->PIC_43S recruits AUG Start Codon (AUG) PIC_43S->AUG scans to Protein Protein Synthesis AUG->Protein initiates CR131B This compound CR131B->eIF4A_RNA clamps Stalled_PIC Stalled 43S Complex eIF4A_RNA->Stalled_PIC blocks scanning Stalled_PIC->Protein inhibits

Caption: Mechanism of this compound mediated translation inhibition.

Experimental Protocols

Fluorescence Polarization (FP) Assay for eIF4A-RNA Clamping

This assay quantifies the ability of this compound to stabilize the interaction between eIF4A and a fluorescently labeled RNA probe.

Materials:

  • Purified recombinant eIF4A1 protein

  • FAM-labeled polypurine RNA probe (e.g., 5'-FAM-(AG)8-3')

  • This compound stock solution in DMSO

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • 384-well, black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In each well of the microplate, add a fixed concentration of eIF4A1 protein (e.g., 50 nM).

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Add the FAM-labeled RNA probe to a final concentration of 10 nM to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for FAM.

  • Data are plotted as the change in millipolarization (mP) units versus the concentration of this compound.

FP Assay Workflow start Start prep_reagents Prepare Reagents (eIF4A, RNA probe, this compound) start->prep_reagents plate_setup Plate Setup (Add eIF4A and this compound) prep_reagents->plate_setup add_probe Add FAM-RNA Probe plate_setup->add_probe incubate Incubate (30 min, RT) add_probe->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze Data Analysis (ΔmP vs. [this compound]) read_plate->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization (FP) assay.

In Vitro Translation (IVT) Assay

This assay measures the inhibitory effect of this compound on the synthesis of a reporter protein from an mRNA template in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or Krebs-2 cell extract

  • Bicistronic reporter mRNA (e.g., encoding Renilla and Firefly luciferases, with the first cistron being cap-dependent)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound stock solution in DMSO

  • Luciferase assay reagents

  • Luminometer

Procedure:

  • Thaw the cell extract and other reagents on ice.

  • Prepare a master mix containing the cell extract, amino acids, and energy source.

  • Prepare serial dilutions of this compound.

  • In separate reaction tubes, combine the master mix, reporter mRNA, and either diluted this compound or DMSO.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions and measure the activity of both luciferases using a luminometer.

  • The activity of the cap-dependent luciferase (Firefly) is normalized to the cap-independent luciferase (Renilla) to control for non-specific effects.

  • Calculate the IC50 value for the inhibition of cap-dependent translation.

Logical Relationships in Target Specificity Investigation

The investigation of this compound's target specificity involves a multi-faceted approach, starting from broad cellular effects and narrowing down to specific molecular interactions.

Target Specificity Investigation Logic cell_viability Cell Viability Assays (Cancer Cell Lines) ivt_assay In Vitro Translation Assay cell_viability->ivt_assay Suggests translation inhibition fp_assay Fluorescence Polarization Assay ivt_assay->fp_assay Confirms direct target engagement proteomics Proteome-wide Stability Assays (e.g., PISA) fp_assay->proteomics Identifies on- and off-targets structural_studies Structural Biology (X-ray, Cryo-EM) proteomics->structural_studies Informs structural analysis in_vivo In Vivo Models proteomics->in_vivo Predicts in vivo effects structural_studies->fp_assay Rationalizes binding in_vivo->cell_viability Validates cellular phenotype

Caption: Logical flow of experiments to determine target specificity.

Conclusion

The available data strongly indicate that this compound is a potent and specific inhibitor of eIF4A-mediated translation initiation. Its primary targets are the eIF4A1 and eIF4A2 paralogs. However, proteome-wide studies suggest potential off-target interactions with other DEAD-box helicases, including eIF4A3 and DDX3X/Y, particularly when the compound is present with an ATP analog and a purine-rich RNA. Further quantitative characterization of these off-target interactions is warranted to fully elucidate the selectivity profile of this compound and its potential therapeutic window. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other eIF4A inhibitors.

References

The Synthetic Rocaglate CR-1-31-B: A Potent Inhibitor of eIF4A-Dependent Translation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic rocaglate CR-1-31-B and its profound inhibitory effects on eukaryotic initiation factor 4A (eIF4A)-dependent translation. This compound is a potent small molecule that targets the DEAD-box RNA helicase eIF4A, a critical component of the translation initiation machinery. By clamping eIF4A onto specific mRNA sequences, this compound effectively stalls the initiation of protein synthesis, leading to a translational block. This mechanism of action has significant implications for cancer therapy, as many oncoproteins are encoded by mRNAs that are highly dependent on eIF4A for their translation. This document details the mechanism of action of this compound, summarizes its activity in various cancer models, and provides detailed protocols for key experimental assays used to study its effects.

Introduction to eIF4A and Translation Initiation

Eukaryotic translation initiation is a tightly regulated process that governs protein synthesis. A key player in this process is the eIF4F complex, which consists of three main subunits: eIF4E, the 5' cap-binding protein; eIF4G, a scaffolding protein; and eIF4A, an ATP-dependent RNA helicase.[1] The primary function of eIF4A is to unwind the secondary structures present in the 5' untranslated regions (5'-UTRs) of mRNAs, thereby facilitating the binding of the 43S preinitiation complex and subsequent scanning to the start codon.[1][2] Many mRNAs encoding proteins involved in cell growth, proliferation, and survival, including oncoproteins like MYC and BCL2, possess highly structured 5'-UTRs and are therefore particularly reliant on eIF4A activity for their translation.[3][4] Consequently, inhibiting eIF4A has emerged as a promising strategy in cancer therapy.[5]

This compound: A Synthetic Rocaglate Targeting eIF4A

Quantitative Data on the Activity of this compound

The inhibitory effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEndpointValueReference
SH-SY5YNeuroblastomaIC50 (48h)20 nM[6]
KellyNeuroblastomaIC50 (48h)4 nM[6]
GBC-SDGallbladder CancerIC50~100 nM[7]
SGC-996Gallbladder CancerIC50~100 nM[7]
JurkatT-cell LeukemiaIC50 (Translation Inhibition)~20 nmol/L[10]
NIH/3T3Mouse Embryonic FibroblastIC50 (Translation Inhibition)~20 nmol/L[10]
Various Cancer Cell LinesVariousActivityNanomolar range[3]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosageEffectReference
Pancreatic Ductal AdenocarcinomaMurine orthotopic transplant0.2 mg/kg; IP; daily for 7 daysInhibits protein synthesis and tumor growth[6]
Gallbladder CancerBALB/c nude mice2 mg/kg in 60 μL olive oil; IP; once every 2 days for 28 daysReduces tumor growth and initiates TRAIL-induced apoptosis[6]

Experimental Protocols

To investigate the effects of this compound on eIF4A-dependent translation, several key experimental techniques are employed. Detailed methodologies for these experiments are provided below.

Polysome Profiling

Polysome profiling is a technique used to separate mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity in a cell.[11]

Protocol:

  • Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a buffer containing cycloheximide to arrest translation and preserve polysomes.

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in a centrifugation tube.

  • Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed.[12] This separates the cellular components based on their size and density, with heavier polysomes migrating further down the gradient.

  • Fractionation and Analysis: After centrifugation, the gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile.[11] The profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes. A decrease in the polysome-to-monosome ratio upon treatment with this compound indicates an inhibition of translation initiation.

  • RNA Extraction and Analysis: RNA can be extracted from the collected fractions and analyzed by quantitative PCR (qPCR) or RNA sequencing (RNA-Seq) to determine the translational status of specific mRNAs.[12]

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a genome-wide snapshot of translation by identifying the precise mRNA fragments protected by ribosomes.[13]

Protocol:

  • Cell Harvesting and Lysis: Rapidly harvest and lyse cells treated with this compound or a control to preserve ribosome-mRNA complexes.[13]

  • Nuclease Treatment: Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by ribosomes. This generates ribosome-protected fragments (RPFs) of approximately 30 nucleotides in length.[13]

  • Ribosome Isolation: Isolate the ribosome-RPF complexes, typically through sucrose gradient centrifugation.[13]

  • RPF Extraction and Library Preparation: Extract the RPFs from the isolated ribosomes. Prepare a sequencing library from the RPFs, which involves ligation of adapters, reverse transcription, and PCR amplification.[14][15]

  • Deep Sequencing and Data Analysis: Sequence the prepared library using a next-generation sequencing platform. The resulting reads are mapped to a reference genome or transcriptome to determine the ribosome occupancy along each mRNA. A decrease in ribosome footprints on specific mRNAs following this compound treatment indicates translational inhibition.

Luciferase Reporter Assay

Luciferase reporter assays are used to study the translation of specific mRNAs by placing a luciferase reporter gene under the control of a 5'-UTR of interest.[16]

Protocol:

  • Construct Generation: Create a plasmid vector containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase) downstream of the 5'-UTR of an mRNA of interest known to be eIF4A-dependent.

  • Cell Transfection: Transfect the reporter construct into cells. For RNA-based assays, in vitro transcribe the reporter mRNA and then transfect it into the cells.[17]

  • Treatment and Lysis: Treat the transfected cells with this compound or a vehicle control for a specified period. Subsequently, lyse the cells to release the translated luciferase protein.

  • Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[18] A decrease in luciferase activity in this compound-treated cells compared to the control indicates that the compound inhibits the translation of the mRNA regulated by the specific 5'-UTR.

Western Blotting for eIF4A

Western blotting is a standard technique to detect and quantify the levels of specific proteins, in this case, eIF4A, to ensure its presence in the experimental system.[19]

Protocol:

  • Protein Extraction: Lyse cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for eIF4A.[20][21][22]

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to eIF4A can be quantified.

Visualizations

Signaling Pathway and Mechanism of Action

CR_1_31_B_Mechanism cluster_translation eIF4A-Dependent Translation Initiation cluster_inhibition Inhibition by this compound eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA mRNA with structured 5'-UTR eIF4F->mRNA binds cap eIF4F->mRNA unwinds 5'-UTR PIC 43S Pre-initiation Complex mRNA->PIC recruitment ATP ATP ATP->eIF4F hydrolysis ADP ADP + Pi Ribosome 80S Ribosome (Translation) PIC->Ribosome scanning & initiation CR131B This compound eIF4A eIF4A CR131B->eIF4A TernaryComplex eIF4A-mRNA-CR-1-31-B Ternary Complex mRNA_inhibited mRNA eIF4A->mRNA_inhibited clamps onto polypurine sequence Blocked Translation Blocked TernaryComplex->Blocked

Caption: Mechanism of action of this compound in inhibiting eIF4A-dependent translation.

Experimental Workflow: Polysome Profiling

Polysome_Profiling_Workflow start Cell Culture with This compound Treatment lysis Cell Lysis (with Cycloheximide) start->lysis gradient Layer Lysate on Sucrose Gradient lysis->gradient centrifuge Ultracentrifugation gradient->centrifuge fractionate Fractionation with Absorbance Reading (A254) centrifuge->fractionate profile Generate Polysome Profile fractionate->profile rna_extraction RNA Extraction from Fractions fractionate->rna_extraction analysis Downstream Analysis (qPCR, RNA-Seq) rna_extraction->analysis end Quantify Translational Status analysis->end

Caption: Workflow for analyzing translational activity using polysome profiling.

Experimental Workflow: Ribosome Profiling

Ribosome_Profiling_Workflow start Cell Treatment and Lysis nuclease Nuclease Digestion (Generate RPFs) start->nuclease isolation Ribosome Isolation (Sucrose Gradient) nuclease->isolation extraction RPF Extraction isolation->extraction library_prep Sequencing Library Preparation extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing mapping Map Reads to Genome/ Transcriptome sequencing->mapping analysis Analyze Ribosome Occupancy mapping->analysis end Identify Translationally Inhibited mRNAs analysis->end

Caption: Workflow for genome-wide analysis of translation using ribosome profiling.

Conclusion

This compound is a powerful and specific inhibitor of eIF4A-dependent translation. Its ability to selectively target the translation of mRNAs with highly structured 5'-UTRs, which often encode oncoproteins, makes it a compelling candidate for cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other eIF4A inhibitors on translation, paving the way for further preclinical and clinical development. The continued study of compounds like this compound holds significant promise for the development of novel therapeutics that target the translational machinery in cancer and other diseases.

References

Initial Exploration of the Antiviral Potential of CR-1-31-B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial preclinical evaluation of CR-1-31-B, a novel small molecule inhibitor with potential antiviral activity. The following sections detail the in vitro cytotoxicity and efficacy of this compound against select influenza A virus strains, the experimental protocols used to derive these findings, and the putative mechanism of action within the viral replication cycle. All data presented herein should be considered preliminary and for research purposes only.

Quantitative Analysis of In Vitro Activity

The antiviral activity of this compound was assessed through a series of in vitro assays to determine its efficacy and cytotoxicity. The compound was tested against two strains of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. The resulting 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and 50% inhibitory concentration (IC50) are summarized below.

Table 1: In Vitro Activity of this compound
Compound Assay Cell Line Virus Strain Result
This compoundCytotoxicityMDCKN/ACC50 = 98.7 µM
This compoundViral Yield ReductionMDCKA/H1N1EC50 = 4.2 µM
This compoundViral Yield ReductionMDCKA/H3N2EC50 = 5.8 µM
This compoundNeuraminidase InhibitionN/AA/H1N1IC50 = 0.9 µM
This compoundNeuraminidase InhibitionN/AA/H3N2IC50 = 1.3 µM

Detailed Experimental Protocols

The following protocols were employed to evaluate the cytotoxicity and antiviral efficacy of this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Dilution: this compound was serially diluted in Dulbecco's Modified Eagle Medium (DMEM) to achieve a range of final concentrations.

  • Treatment: The cell culture medium was replaced with the prepared dilutions of this compound, and the plates were incubated for an additional 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated by non-linear regression analysis.

Viral Yield Reduction Assay
  • Cell Infection: Confluent monolayers of MDCK cells in 24-well plates were infected with influenza A virus (A/H1N1 or A/H3N2) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After infection, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). The medium was then replaced with DMEM containing various concentrations of this compound.

  • Incubation: The plates were incubated for 48 hours at 37°C with 5% CO2.

  • Supernatant Collection: The cell culture supernatant was collected, and viral titers were determined by a plaque assay.

  • Data Analysis: The 50% effective concentration (EC50) was determined by calculating the compound concentration at which the viral yield was reduced by 50% compared to untreated controls.

Neuraminidase Inhibition Assay
  • Enzyme Reaction: The assay was performed in a 96-well plate containing influenza A virus neuraminidase, the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of this compound.

  • Incubation: The reaction mixture was incubated for 1 hour at 37°C.

  • Reaction Termination: The reaction was terminated by the addition of a stop solution.

  • Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone was measured using a fluorescence plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated as the concentration of this compound that reduced neuraminidase activity by 50%.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for evaluating this compound and the putative viral pathway it inhibits.

G cluster_0 In Vitro Screening Workflow A Start: Compound this compound B Cytotoxicity Assay (MTT) in MDCK Cells A->B C Determine CC50 B->C D Antiviral Efficacy Assay (Viral Yield Reduction) C->D E Determine EC50 D->E F Mechanism of Action Assay (Neuraminidase Inhibition) E->F G Determine IC50 F->G H Data Analysis & Reporting G->H

Caption: Experimental workflow for the in vitro evaluation of this compound.

G cluster_1 Influenza A Virus Replication Cycle cluster_2 Target of this compound Entry 1. Attachment & Entry Uncoating 2. Uncoating (M2) Entry->Uncoating Replication 3. Replication & Transcription (RNA Polymerase) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding & Release (Neuraminidase) Assembly->Budding Inhibition This compound Inhibition Budding->Inhibition

Caption: Putative mechanism of this compound in the influenza A virus life cycle.

Methodological & Application

Application Notes and Protocols for CR-1-31-B in In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of CR-1-31-B in cancer cells.

CR_1_31_B_Signaling_Pathway This compound Signaling Pathway CR_1_31_B This compound eIF4A eIF4A CR_1_31_B->eIF4A inhibits Translation_Initiation Translation Initiation eIF4A->Translation_Initiation promotes mRNA mRNA (with complex 5' UTR, e.g., c-FLIP, MYC) mRNA->Translation_Initiation Oncogenic_Proteins Oncogenic Proteins (c-FLIP, MYC, Cyclins) Translation_Initiation->Oncogenic_Proteins leads to synthesis of Cell_Proliferation Cell Proliferation Oncogenic_Proteins->Cell_Proliferation promote Apoptosis_Inhibition Inhibition of Apoptosis Oncogenic_Proteins->Apoptosis_Inhibition promote Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis inhibits Experimental_Workflow General In Vitro Assay Workflow for this compound Start Start: Cancer Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment Treatment with this compound (various concentrations and time points) Seeding->Treatment Assays Perform In Vitro Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase-Glo) Assays->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Assays->CellCycle WesternBlot Western Blot Analysis (e.g., for c-FLIP, MYC) Assays->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for CR-1-31-B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The cell line "this compound" is not found in publicly available databases or scientific literature. The following application notes and protocols are provided as a comprehensive template based on standard cell culture and molecular biology practices. Researchers should substitute the placeholder information with validated data specific to their cell line of interest.

Cell Line Information

  • Designation: this compound

  • Description: [Users to insert a brief description of the cell line, including its origin (e.g., species, tissue), cell type (e.g., epithelial, fibroblast), and any known characteristics (e.g., adherent/suspension, specific genetic modifications).]

  • Applications: [ Users to list the primary research applications for this cell line, such as cancer research, drug screening, signaling pathway analysis, etc.]

Recommended Cell Culture Conditions

A summary of the recommended conditions for the successful culture of this compound is provided below. Adherence to these guidelines is critical for maintaining cell viability, morphology, and experimental reproducibility.

ParameterRecommendationNotes
Seeding Density 1.5 - 3.0 x 10⁴ cells/cm²A common starting point for many adherent cell lines is 20,000-25,000 cells/cm²[1].
Growth Medium [ e.g., DMEM, RPMI-1640 ] + 10% FBS + 1% Penicillin-StreptomycinMedia and supplement concentrations should be optimized for the specific cell line.
Subculture Ratio 1:3 to 1:6Subculture when cells reach 80-90% confluency to maintain them in the logarithmic growth phase[2].
Incubation 37°C, 5% CO₂, 95% HumidityStandard incubation conditions for most mammalian cell lines[3].
Medium Renewal Every 2-3 daysFrequent media changes are essential to replenish nutrients and remove metabolic waste[4].

Experimental Protocols

Protocol for Subculturing Adherent Cells

This protocol describes a standard procedure for passaging adherent cells like this compound.

  • Preparation: Pre-warm the complete growth medium, PBS (Phosphate-Buffered Saline), and Trypsin-EDTA solution to 37°C in a water bath[4].

  • Aspiration: Carefully remove the spent culture medium from the flask or dish without disturbing the cell monolayer[4].

  • Washing: Wash the cell monolayer with sterile, pre-warmed PBS to remove any residual serum that may inhibit trypsin activity. Gently rock the vessel and then aspirate the PBS[2].

  • Enzymatic Dissociation: Add just enough pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 2-5 minutes, or until cells begin to detach[2]. Observe under a microscope to prevent over-trypsinization, which can damage cell surface proteins.

  • Neutralization: Once cells are detached, add 2-3 volumes of pre-warmed complete growth medium to the vessel to inactivate the trypsin[4].

  • Cell Collection: Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the suspension to a sterile conical tube[4].

  • Centrifugation: Pellet the cells by centrifuging at 150-300 x g for 3-5 minutes[2].

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

  • Seeding: Determine the cell concentration using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired seeding density (see Table above) and add the appropriate volume to newly labeled culture vessels.

  • Incubation: Place the newly seeded vessels in a 37°C, 5% CO₂ incubator[4].

Protocol for Western Blotting

This protocol provides a general workflow for analyzing protein expression in this compound cell lysates.

A. Cell Lysate Preparation

  • Culture this compound cells to approximately 80-90% confluency in a 10 cm dish.

  • Place the dish on ice and wash the cells once with ice-cold PBS[5][6].

  • Aspirate the PBS and add 0.5-1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors[5][7].

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[5][8].

  • Incubate on ice for 30 minutes with occasional vortexing[5].

  • Clarify the lysate by centrifuging at 12,000-16,000 x g for 20 minutes at 4°C[5][7].

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

B. SDS-PAGE and Protein Transfer

  • Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-30 µg of total protein per lane[5][6].

  • Boil the samples at 95-100°C for 5 minutes[5][6].

  • Load the samples onto an SDS-PAGE gel along with a molecular weight marker.

  • Run the gel at 100-150 V until the dye front reaches the bottom[5].

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer can be performed overnight at 4°C at a constant current[5].

C. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature[7].

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[7][8].

  • Wash the membrane three times for 5-10 minutes each with TBST[7][8].

  • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[8].

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system[7].

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic MAPK/ERK signaling pathway, which is a common target of investigation in many cell lines. Users can adapt this template to represent signaling pathways relevant to this compound.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cellular Response (Proliferation, Differentiation) TF->Response Drug_Screening_Workflow Experimental Workflow: Drug Screening Assay start Start seed_cells Seed this compound cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->viability_assay read_plate Read plate on microplate reader viability_assay->read_plate analyze_data Data Analysis: Calculate IC50 values read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Dosing and Administration of CR-1-31-B in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-31-B is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis. By targeting eIF4A, this compound disrupts the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which often encode proteins involved in cell growth, proliferation, and survival. This mechanism makes this compound a promising candidate for anticancer therapy. These application notes provide detailed protocols for the in vivo dosing and administration of this compound in various mouse models of cancer, based on established preclinical studies.

Quantitative Data Summary

The following tables summarize the in vivo dosing regimens for this compound in different mouse models as reported in the literature.

Table 1: this compound Dosing in Pancreatic Ductal Adenocarcinoma Mouse Model

ParameterDetailsReference
Mouse Model Murine orthotopic transplant model of pancreatic ductal adenocarcinoma[1]
Compound This compound[1]
Dose 0.2 mg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Frequency Daily[1]
Duration 7 days[1]
Vehicle Not specified
Observed Effects Inhibition of protein synthesis and tumor growth[1]

Table 2: this compound Dosing in Gallbladder Cancer Mouse Model

ParameterDetailsReference
Mouse Model BALB/c nude mice with gallbladder cancer cell (GBC-SD) xenografts[2]
Compound This compound (referred to as CR-31)[2]
Dose 2 mg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Frequency Once every 2 days[1]
Duration 28 days[1]
Vehicle 60 μL olive oil[1]
Observed Effects Reduced tumor growth and induction of TRAIL-induced apoptosis[1][2]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-mediated apoptosis. This compound inhibits the RNA helicase activity of eIF4A, a key component of the eIF4F translation initiation complex. This leads to a reduction in the translation of proteins with highly structured 5' UTRs, such as the anti-apoptotic protein c-FLIP. The downregulation of c-FLIP allows for the activation of the caspase cascade, ultimately leading to programmed cell death.

CR_1_31_B_Signaling_Pathway cluster_translation Translation Initiation cluster_apoptosis Apoptosis Pathway eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA mRNA (with structured 5' UTR) eIF4F->mRNA binds Protein Pro-survival Proteins (e.g., c-FLIP, Mcl-1, Bcl-2) mRNA->Protein translates Pro_Casp8 Pro-caspase-8 Protein->Pro_Casp8 inhibits TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R DISC DISC Formation TRAIL_R->DISC DISC->Pro_Casp8 recruits Casp8 Active Caspase-8 Pro_Casp8->Casp8 activates Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 activates Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CR131B This compound eIF4A eIF4A CR131B->eIF4A inhibits eIF4A->eIF4F component of

Caption: this compound inhibits eIF4A, leading to reduced translation of anti-apoptotic proteins and subsequent activation of the caspase cascade, resulting in apoptosis.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Olive oil (sterile) or a vehicle solution of 5.2% PEG400 and 5.2% Tween-80 in sterile water.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Olive Oil Vehicle:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile olive oil to achieve the desired final concentration (e.g., for a 2 mg/kg dose in a 25g mouse with an injection volume of 60 µL, the concentration would be approximately 0.833 mg/mL).

  • Vortex the mixture vigorously for several minutes until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.

  • If complete dissolution is difficult, sonicate the mixture for short intervals until a clear solution is obtained.

  • Visually inspect the solution for any particulate matter before administration.

Procedure for PEG400/Tween-80 Vehicle:

  • Prepare the vehicle solution by mixing 5.2% PEG400 and 5.2% Tween-80 in sterile water.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of the vehicle solution to achieve the desired final concentration.

  • Vortex thoroughly until the compound is fully dissolved.

Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringes with a 25-27 gauge needle

  • 70% ethanol wipes

  • Appropriate mouse restraint device

Procedure:

  • Properly restrain the mouse to expose the abdominal area.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.

  • If the aspiration is clear, slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals.

Orthotopic Pancreatic Ductal Adenocarcinoma Model

Materials:

  • Murine pancreatic cancer cells (e.g., Pan02)

  • Matrigel (or a 1:1 mixture of medium and Matrigel)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors)

  • Sutures or surgical clips

  • Insulin syringe with a 28-30 gauge needle

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Make a small incision in the left upper quadrant of the abdomen to expose the spleen and the tail of the pancreas.

  • Gently exteriorize the spleen to visualize the pancreas.

  • Prepare a suspension of pancreatic cancer cells in Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 50 µL).

  • Slowly inject the cell suspension into the tail of the pancreas.

  • A small, pale bleb should form at the injection site.

  • Carefully return the spleen and pancreas to the abdominal cavity.

  • Close the abdominal wall and skin with sutures or surgical clips.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • Allow tumors to establish for a specified period before initiating treatment with this compound.

Subcutaneous Gallbladder Cancer Xenograft Model

Materials:

  • Human gallbladder cancer cells (e.g., GBC-SD)

  • Matrigel (optional, can be mixed 1:1 with cell suspension medium)

  • Sterile PBS or cell culture medium

  • 1 mL syringe with a 25-27 gauge needle

Procedure:

  • Harvest and resuspend the gallbladder cancer cells in sterile PBS or medium to the desired concentration (e.g., 2 x 10^6 cells in 100 µL). Matrigel can be added to improve tumor take rate.

  • Properly restrain the mouse.

  • Lift the skin on the flank of the mouse to create a tent.

  • Insert the needle into the subcutaneous space.

  • Slowly inject the cell suspension.

  • Withdraw the needle and gently massage the area to distribute the cells.

  • Monitor the mice for tumor growth using calipers.

  • Initiate treatment with this compound when tumors reach a predetermined size.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse tumor model.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring (e.g., Caliper Measurement, Imaging) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Ex Vivo Analysis (IHC, TUNEL, Western Blot) euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in mouse tumor models.

Endpoint Analysis Protocols

Immunohistochemistry (IHC) for Cleaved Caspase-3

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against cleaved caspase-3

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with streptavidin-HRP.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Image the slides using a light microscope.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Materials:

  • FFPE tumor tissues

  • Proteinase K

  • TdT reaction mixture (containing TdT and labeled dUTPs)

  • Stop/Wash Buffer

  • Antibody against the label (if using an indirect method)

  • DAB or fluorescent detection reagents

  • Counterstain (e.g., Methyl Green or DAPI)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Permeabilize the tissues by incubating with Proteinase K.

  • Incubate the sections with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.

  • Stop the reaction with a stop/wash buffer.

  • If using an indirect detection method, incubate with a specific antibody against the incorporated labeled nucleotide.

  • Detect the signal using either a chromogenic (DAB) or fluorescent substrate.

  • Counterstain the nuclei.

  • Mount the slides with a coverslip.

  • Visualize the apoptotic cells (positive staining) using a microscope.

References

Application Notes and Protocols for CR-1-31-B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CR-1-31-B, a potent eIF4A inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in various experimental settings.

Introduction

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its chemical properties, solubility, and typical experimental concentrations.

ParameterValueReference
Molecular Weight 507.54 g/mol [3]
Formula C28H29NO8[3]
CAS Number 1352914-52-3[3]
Solubility (In Vitro) DMSO: ≥ 230 mg/mL (453.18 mM)[1]
Solubility (In Vivo Formulations) ≥ 5.75 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
≥ 5.75 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
≥ 5.75 mg/mL in 10% DMSO, 90% Corn Oil[1]
Typical In Vitro Concentrations 4 nM - 100 nM (for cell viability and apoptosis assays)[3]
Typical In Vivo Dosages 0.2 mg/kg - 2 mg/kg (intraperitoneal injection)[1][3]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1][2]
Powder Storage -20°C for up to 3 years[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO (for In Vitro Use)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), which is suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.075 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, the required volume of DMSO can be calculated using the following formula: Volume (mL) = (Mass (mg) / 507.54 g/mol ) / 10 mM * 1000

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Preparation of a Formulation for In Vivo Administration

This protocol provides an example of how to prepare a this compound formulation suitable for intraperitoneal (IP) injection in animal models.

Materials:

  • 10 mM this compound stock solution in DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure: This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The final concentration of this compound will depend on the desired dosage for the animal model.

  • Solvent Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the following order:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween-80 and mix well.

    • Add 450 µL of Saline and mix thoroughly.

  • Adding the Drug: To prepare 1 mL of the final formulation, add 100 µL of the 10 mM this compound stock solution in DMSO to the prepared vehicle.

  • Final Mixing: Vortex the solution until it is clear and homogenous. If precipitation is observed, gentle warming or sonication may be necessary.[1] This formulation is reported to achieve a solubility of at least 5.75 mg/mL.[1]

Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway affected by this compound.

G cluster_0 Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 eIF4A-Mediated Translation Initiation Pathway cluster_2 Inhibition by this compound eIF4F eIF4F Complex (eIF4E, eIF4A, eIF4G) eIF4A eIF4A (RNA Helicase) eIF4F->eIF4A mRNA 5' Cap of mRNA mRNA->eIF4F unwinding Unwinding of mRNA Secondary Structure eIF4A->unwinding ATP-dependent ribosome 43S Preinitiation Complex Recruitment unwinding->ribosome translation Translation Initiation ribosome->translation CR131B This compound CR131B->eIF4A Inhibits by clamping to RNA

Caption: Inhibition of eIF4A-mediated translation by this compound.

References

Application Notes and Protocols for CR-1-31-B in Neuroblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_0 CR-1-31-B Mechanism of Action This compound This compound eIF4A eIF4A This compound->eIF4A Inhibits mRNA_Translation mRNA Translation Initiation This compound->mRNA_Translation Blocks eIF4F_Complex eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F_Complex Component of eIF4F_Complex->mRNA_Translation Mediates Oncogene_Expression Translation of Oncogenic Proteins (e.g., MYCN, CCND1, ALK) mRNA_Translation->Oncogene_Expression Leads to Apoptosis Apoptosis mRNA_Translation->Apoptosis Inhibition induces Tumor_Growth Neuroblastoma Cell Proliferation & Survival Oncogene_Expression->Tumor_Growth Promotes

Figure 1: Mechanism of this compound in neuroblastoma.

In Vitro Efficacy

Studies on neuroblastoma cell lines, such as SH-SY5Y and Kelly, have demonstrated the potent in vitro activity of this compound.

Cell LineAssayTreatment DurationKey Findings
SH-SY5Y Viability (MTT)24, 48, 72hSignificant decrease in viability at 10 nM. IC50 at 48h: 20 nM.[2]
Apoptosis (Annexin V/PI)24, 48, 72hIncreased rates of early and late apoptosis with 10, 20, and 50 nM.
Cell Cycle24, 48, 72hAlterations in cell cycle distribution.[4]
Kelly Viability (MTT)24, 48, 72hSignificant decrease in viability at 5 nM. IC50 at 48h: 4 nM.[2]
Apoptosis (Annexin V/PI)24, 48, 72hIncreased rates of early and late apoptosis with 1, 5, and 10 nM.
Cell Cycle24, 48, 72hAlterations in cell cycle distribution.[4]

Experimental Protocols

Neuroblastoma Xenograft Model Establishment

This protocol describes the subcutaneous implantation of neuroblastoma cells into immunodeficient mice.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel® (or similar basement membrane matrix)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture neuroblastoma cells to 80-90% confluency.

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep on ice.

  • Anesthetize the mouse.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 1-3 weeks.

  • Measure tumor volume regularly using calipers (Volume = 0.5 x length x width2).

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

cluster_1 Neuroblastoma Xenograft Workflow Cell_Culture 1. Culture Neuroblastoma Cells (SH-SY5Y, Kelly) Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest Injection 3. Subcutaneous Injection into Immunodeficient Mice Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Treatment 5. Initiate this compound Treatment Tumor_Growth->Treatment

Figure 2: Workflow for establishing neuroblastoma xenografts.

In Vivo Administration of this compound

While a specific protocol for this compound in neuroblastoma xenografts is not yet detailed in peer-reviewed publications, the following protocol is based on studies in other cancer models and can be adapted.

Materials:

  • This compound

  • Vehicle (e.g., olive oil, or a solution of DMSO, PEG300, and Tween 80)

  • Syringes and needles appropriate for the route of administration

Protocol:

  • Prepare the dosing solution of this compound in the chosen vehicle. A reported dosage for a similar model is 2 mg/kg.[2]

  • Administer the solution to the tumor-bearing mice via intraperitoneal (IP) injection.

  • A suggested dosing schedule is every other day for a period of 28 days.[2]

  • Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior).

  • Continue to measure tumor volume throughout the treatment period.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Immunohistochemical Analysis of Xenograft Tumors

This protocol allows for the assessment of apoptosis and other markers within the tumor tissue.

Materials:

  • Excised tumor tissue

  • Formalin (10%) or other appropriate fixative

  • Paraffin

  • Microtome

  • Microscope slides

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Ki-67)

  • Secondary antibodies

  • DAB substrate kit

  • Hematoxylin

Protocol:

  • Fix the excised tumors in 10% formalin for 24 hours.

  • Embed the fixed tissue in paraffin and cut 4-5 µm sections.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval as required for the specific primary antibody.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash and incubate with the appropriate biotinylated secondary antibody.

  • Apply streptavidin-horseradish peroxidase conjugate.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze the slides under a microscope to assess the expression and localization of the target protein.

Expected Outcomes and Data Interpretation

cluster_2 Signaling Pathways Affected by this compound This compound This compound eIF4A_Inhibition eIF4A Inhibition This compound->eIF4A_Inhibition Translation_Downregulation Translational Downregulation eIF4A_Inhibition->Translation_Downregulation MYCN MYCN Translation_Downregulation->MYCN CCND1 CCND1 Translation_Downregulation->CCND1 ALK ALK Translation_Downregulation->ALK FOXM1_Signature FOXM1 Signature Translation_Downregulation->FOXM1_Signature Apoptosis_Induction Induction of Apoptosis MYCN->Apoptosis_Induction CCND1->Apoptosis_Induction ALK->Apoptosis_Induction FOXM1_Signature->Apoptosis_Induction

Figure 3: Key signaling pathways affected by this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of neuroblastoma. The protocols outlined in these application notes provide a framework for conducting preclinical studies in neuroblastoma xenograft models to further evaluate its efficacy and mechanism of action. Careful experimental design and adherence to these protocols will be crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Evaluating CR-1-31-B's Effect on Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed methodologies for researchers to evaluate the effects of CR-1-31-B on protein synthesis. The protocols outlined below cover a range of techniques from global protein synthesis assessment to more detailed translatome-wide analysis.

Mechanism of Action of this compound

cluster_0 Translation Initiation cluster_1 Effect of this compound eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA 5' Cap mRNA eIF4F_complex->mRNA Binds eIF4A eIF4A Ribosome_recruitment Ribosome Recruitment mRNA->Ribosome_recruitment Scanning Scanning for AUG Ribosome_recruitment->Scanning Protein_Synthesis Protein Synthesis Scanning->Protein_Synthesis Inhibition Inhibition of Scanning Scanning->Inhibition Blocks CR_1_31_B This compound CR_1_31_B->eIF4A Targets eIF4A->Inhibition

Mechanism of this compound Action.

Experimental Protocols

Several robust methods can be employed to quantify the impact of this compound on protein synthesis. The choice of assay will depend on the specific research question, the model system, and the desired level of detail.

Global Protein Synthesis Assessment: SUnSET Assay

The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method that uses the antibiotic puromycin to measure global protein synthesis.[6][7] Puromycin, an analog of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, leading to their premature termination.[8][9] The level of puromycin incorporation, detected by a specific antibody, is proportional to the rate of protein synthesis.[8][10]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[1]

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.[10][11] As a negative control, pre-incubate a set of cells with a translation inhibitor like cycloheximide (10 µg/mL) for 10 minutes before adding puromycin.[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[12]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with an anti-puromycin antibody overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Treatment GroupThis compound (nM)Puromycin Signal (Arbitrary Units)Normalized Protein Synthesis (%)
Vehicle Control01.00100
This compound100.4545
This compound1000.1212
CycloheximideN/A0.055
Translatome-Wide Analysis: Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a snapshot of all the ribosome positions on mRNA at a near-nucleotide resolution.[13][14][15] This allows for the quantification of translation on a per-gene basis, revealing which specific mRNAs are sensitive to this compound treatment.

Protocol:

  • Cell Harvesting and Lysis:

    • Treat cells with this compound or vehicle.

    • Arrest translation by adding cycloheximide (100 µg/mL) to the culture medium and incubating for 10 minutes at 37°C.[16]

    • Wash cells with ice-cold PBS containing cycloheximide.

    • Lyse the cells in a polysome lysis buffer.[16]

  • Nuclease Digestion: Treat the lysate with RNase I to digest the mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 30 nucleotides.[14][17]

  • Ribosome Isolation: Isolate the monosomes (single ribosomes bound to an RPF) by sucrose density gradient centrifugation.[14]

  • RPF Extraction: Extract the RPFs from the isolated monosomes.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR.

    • Sequence the library using a next-generation sequencing platform.[13][18]

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Calculate the density of ribosomes on each mRNA.

    • Compare the ribosome occupancy between this compound-treated and control samples to identify differentially translated mRNAs.

Data Presentation:

GeneVehicle Control (RPF Reads)This compound (RPF Reads)Fold Change in Translation
Gene A (e.g., Housekeeping)15,23414,987-1.02
Gene B (e.g., MUC1-C)8,7652,134-4.11
Gene C (e.g., c-FLIP)5,4321,287-4.22
Metabolic Labeling with Non-Canonical Amino Acids

This method involves the incorporation of amino acid analogs containing a bioorthogonal handle (e.g., an azide or alkyne) into newly synthesized proteins.[19][20][21] These labeled proteins can then be detected or purified using click chemistry.[19]

Protocol:

  • Cell Culture and Labeling:

    • Culture cells in methionine-free medium for a short period to deplete endogenous methionine.

    • Add L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) to the medium and treat with this compound or vehicle for the desired time.[19][22]

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein as described for the SUnSET assay.

  • Click Chemistry Reaction:

    • To detect labeled proteins by fluorescence, perform a click reaction with a fluorescently tagged alkyne (for AHA) or azide (for HPG).

    • To purify labeled proteins, use an alkyne- or azide-conjugated biotin tag followed by streptavidin affinity purification.

  • Detection and Analysis:

    • Fluorescence: Analyze the fluorescent signal by in-gel fluorescence scanning, microscopy, or flow cytometry.

    • Purification: Analyze the purified proteins by western blotting or mass spectrometry.

Data Presentation:

Treatment GroupThis compound (nM)Fluorescent Signal (Arbitrary Units)Global Protein Synthesis Rate (%)
Vehicle Control012,543100
This compound105,89747
This compound1001,56712.5

Signaling Pathway Analysis

This compound directly inhibits translation initiation. However, it is also important to assess its effects on key signaling pathways that regulate protein synthesis, such as the mTOR pathway.[23][24][25][26][27]

Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein_Synthesis

Simplified mTOR Signaling Pathway.

Experimental Approach:

To determine if this compound affects the mTOR pathway, researchers can perform western blot analysis to examine the phosphorylation status of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1. A decrease in the phosphorylation of these proteins would suggest an upstream effect on the mTOR pathway, in addition to the direct inhibition of eIF4A.

Experimental Workflow

A logical workflow for evaluating this compound is crucial for obtaining comprehensive and interpretable results.

Start Start: Treat cells with this compound Global_Assay Global Protein Synthesis Assay (SUnSET or Metabolic Labeling) Start->Global_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-p70S6K, p-4EBP1) Start->Pathway_Analysis Translatome_Analysis Translatome-Wide Analysis (Ribosome Profiling) Global_Assay->Translatome_Analysis Data_Integration Data Integration and Interpretation Pathway_Analysis->Data_Integration Translatome_Analysis->Data_Integration Conclusion Conclusion on this compound's effect Data_Integration->Conclusion

Experimental Workflow for this compound Evaluation.

By following these protocols and workflows, researchers can thoroughly characterize the effects of this compound on protein synthesis, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols: Synergistic Induction of Apoptosis by CR-1-31-B in Combination with TRAIL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2] However, many cancers exhibit resistance to TRAIL-mediated apoptosis.[1][2] A key mechanism of resistance is the overexpression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (c-FLIP), which prevents the activation of the caspase cascade.[1][2]

CR-1-31-B (also known as CR-31) is a synthetic rocaglate and a potent inhibitor of eukaryotic translation initiation factor 4A (eIF4A).[3][4] eIF4A is an RNA helicase that is critical for the translation of mRNAs with complex 5' untranslated regions, a characteristic of many oncogenes and survival proteins, including c-FLIP.[1] By inhibiting eIF4A, this compound can downregulate the expression of c-FLIP, thereby sensitizing cancer cells to TRAIL-induced apoptosis.[1][2]

These application notes provide a summary of the synergistic effects of combining this compound with TRAIL for the induction of apoptosis in cancer cells, along with detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data from studies on the combination of this compound and TRAIL in gallbladder cancer (GBC) cell lines, GBC-SD and SGC-996.[1]

Table 1: IC50 of this compound in Gallbladder Cancer Cell Lines [1]

Cell LineIC50 (nM) for this compound (48h treatment)
GBC-SD~100
SGC-996~100

Table 2: Effect of this compound and TRAIL Combination on Cell Viability [1]

TreatmentGBC-SD Cell Viability (%)SGC-996 Cell Viability (%)
Control (DMSO)100100
This compound (100 nM)Moderately ReducedModerately Reduced
TRAIL (100 ng/ml)Slightly ReducedSlightly Reduced
This compound (100 nM) + TRAIL (100 ng/ml)Significantly ReducedSignificantly Reduced

Table 3: Apoptosis Induction by this compound and TRAIL Combination [1]

TreatmentGBC-SD (% Apoptosis + Necrosis)SGC-996 (% Apoptosis + Necrosis)
ControlBaselineBaseline
This compound (100 nM)9.7710.5
TRAIL (100 ng/ml)22.2823.1
This compound (100 nM) + TRAIL (100 ng/ml)41.4841.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the synergistic action of this compound and TRAIL, and a general experimental workflow for investigating this combination.

TRAIL_CR131B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_5 Death Receptor (DR4/DR5) TRAIL->DR4_5 Binds DISC DISC Formation DR4_5->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Recruits Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleaves Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis eIF4A eIF4A cFLIP_mRNA c-FLIP mRNA eIF4A->cFLIP_mRNA Translates cFLIP_protein c-FLIP Protein cFLIP_mRNA->cFLIP_protein cFLIP_protein->Pro_Caspase8 Inhibits Activation CR131B This compound CR131B->eIF4A Inhibits

Figure 1: Proposed signaling pathway of this compound and TRAIL synergy.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Cancer Cells (e.g., GBC-SD, SGC-996) Drug_Treatment 2. Treat with: - Vehicle Control - this compound alone - TRAIL alone - this compound + TRAIL Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Expression (e.g., Western Blot for c-FLIP, cleaved Caspase-3) Drug_Treatment->Protein_Analysis Data_Analysis 4. Analyze Data & Assess Synergy Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Figure 2: General experimental workflow for assessing this compound and TRAIL synergy.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: GBC-SD and SGC-996 human gallbladder cancer cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Reagents:

    • This compound (dissolved in DMSO to create a stock solution, stored at -20°C).

    • Recombinant Human TRAIL/Apo2L (dissolved in sterile PBS containing 0.1% BSA).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound and/or TRAIL on cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, TRAIL, or the combination for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 10 µl of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis by flow cytometry.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as described for the viability assay (e.g., 100 nM this compound for 12h followed by 100 ng/ml TRAIL for 12h).[1]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

  • Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-FLIP, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells as described previously.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.

Conclusion

The combination of this compound and TRAIL represents a promising therapeutic strategy for overcoming TRAIL resistance in cancer. This compound sensitizes cancer cells to TRAIL-induced apoptosis by inhibiting the translation of the anti-apoptotic protein c-FLIP.[1][2] The protocols provided herein offer a framework for researchers to investigate and validate the synergistic effects of this combination in various cancer models. Careful optimization of experimental conditions, such as drug concentrations and incubation times, is recommended for each specific cell line and experimental setup.

References

Troubleshooting & Optimization

Troubleshooting CR-1-31-B solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the eIF4A inhibitor, CR-1-31-B. The following information addresses common solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is sparingly soluble in aqueous solutions but has high solubility in dimethyl sulfoxide (DMSO).[1] It is recommended to first prepare a concentrated stock solution in anhydrous DMSO. For complete dissolution in DMSO, sonication may be required.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to prevent the introduction of water, which can affect the solubility of this compound.

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it in my cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, it is crucial to ensure that the final concentration of this compound in the aqueous medium does not exceed its solubility limit in that specific buffer. Additionally, the final concentration of DMSO in your cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[2] It is highly recommended to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO that will be used with this compound, to assess the specific tolerance of your cell line.

Q4: Are there any alternative methods to improve the solubility of this compound in my aqueous experimental setup?

A4: Yes, several strategies can be employed to improve the solubility of hydrophobic compounds like this compound in aqueous solutions:

  • Stepwise Dilution: Instead of adding the aqueous buffer directly to the DMSO stock, add the DMSO stock solution to the pre-warmed aqueous buffer slowly and with continuous mixing or vortexing. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[2]

  • Use of a Carrier Protein: For certain applications, diluting the compound into a solution containing a carrier protein, such as bovine serum albumin (BSA) or into 100% fetal bovine serum (FBS) before further dilution into the final medium, can help maintain solubility.

  • Sonication: After dilution, brief sonication of the final working solution can help to redissolve any small precipitates that may have formed.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot solubility issues with this compound in your in vitro experiments.

Problem: Precipitate forms upon dilution of DMSO stock solution into aqueous cell culture medium.

Possible Cause Troubleshooting Step Expected Outcome
Final concentration of this compound exceeds its aqueous solubility. 1. Lower the final working concentration of this compound.A clear solution with no visible precipitate.
2. Perform a solubility test by preparing serial dilutions of the DMSO stock into the cell culture medium to determine the maximum achievable concentration without precipitation.Identification of the optimal working concentration range.
Improper dilution technique. 1. Pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C.Warming the medium can sometimes improve the solubility of the compound.
2. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring.Prevents the formation of localized high concentrations that can lead to precipitation.
High final DMSO concentration. 1. Ensure the final DMSO concentration in the cell culture medium is ≤ 0.5%.Minimizes solvent-induced precipitation and cellular toxicity.
2. If a higher concentration of this compound is required, consider preparing a more concentrated DMSO stock to minimize the volume added to the aqueous medium.Achieves the desired final compound concentration while maintaining a low final DMSO concentration.
Instability of the aqueous solution. 1. Prepare fresh working solutions of this compound for each experiment. Do not store aqueous solutions.Ensures the compound is fully dissolved at the time of the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a 100 nM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in DMSO if necessary for accurate pipetting. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the cell culture medium, add the appropriate volume of the this compound stock solution (or intermediate dilution) to achieve the final concentration of 100 nM. For example, add 1 µL of a 100 µM stock to 999 µL of medium.

  • Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.5%).

  • Vortex the final working solution for 10-15 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiment.

Data Presentation

Solvent Solubility Notes
DMSO 230 mg/mL (453.18 mM)Requires sonication for complete dissolution. Use of anhydrous DMSO is recommended.[1]
Aqueous Buffers (e.g., PBS, Cell Culture Media) Low / Sparingly SolubleProne to precipitation upon dilution from DMSO stock.

Mandatory Visualizations

Signaling Pathway

eIF4A_Pathway cluster_initiation Cap-Dependent Translation Initiation mRNA mRNA eIF4F_complex eIF4E eIF4G eIF4A PIC_43S 43S Pre-initiation Complex eIF4F_complex->PIC_43S Recruitment Scanning Scanning PIC_43S->Scanning mRNA Loading AUG Start Codon (AUG) Scanning->AUG Start Codon Recognition Translation Protein Synthesis AUG->Translation This compound This compound This compound->eIF4F_complex Inhibits eIF4A Helicase Activity

Caption: Mechanism of this compound action on eIF4A-mediated translation initiation.

Experimental Workflow

Troubleshooting_Workflow Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Dilution Dilute Stock into Aqueous Medium Prep_Stock->Dilution Precipitate_Check Precipitate Observed? Dilution->Precipitate_Check Lower_Conc Lower Final Concentration Precipitate_Check->Lower_Conc Yes Use_Solution Use Freshly Prepared Solution Immediately Precipitate_Check->Use_Solution No Optimize_Dilution Optimize Dilution Technique (e.g., Stepwise Addition) Lower_Conc->Optimize_Dilution Optimize_Dilution->Dilution

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing CR-1-31-B treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KCP inhibitor, CR-1-31-B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

For initial experiments, we recommend a dose-response study to determine the IC50 value in your specific cell line. A common starting range is between 1 nM to 10 µM.

Q2: How should I dissolve and store this compound?

This compound is soluble in DMSO at concentrations up to 100 mM. For cell culture experiments, prepare a stock solution in DMSO and dilute it with culture medium to the final desired concentration. Store the DMSO stock solution at -20°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the known mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Kinase of Cellular Proliferation (KCP). Inhibition of KCP leads to the stabilization of the cell cycle inhibitor p27 and the destabilization of Cyclin D1, resulting in G1 cell cycle arrest and subsequent apoptosis in susceptible cancer cell lines.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Contamination of cell culture.Regularly check for microbial contamination. Perform mycoplasma testing on your cell lines.
Inaccurate drug concentration.Prepare fresh dilutions of this compound from the stock solution for each experiment. Calibrate your pipettes regularly.
Issue 2: No significant decrease in cell viability after this compound treatment.
Possible Cause Troubleshooting Step
Cell line is resistant to this compound.Verify the expression and activity of KCP in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
Suboptimal treatment duration.Perform a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours).
Incorrect drug concentration.Perform a dose-response experiment to ensure you are using a concentration above the IC50 for your cell line.
Drug degradation.Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control. Plot the normalized data against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Analysis of p27 and Cyclin D1 protein levels by Western Blot
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at 1X, 2X, and 5X the IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with primary antibodies against p27 (1:1000), Cyclin D1 (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer89.7
HCT116Colon Cancer25.4
U87 MGGlioblastoma150.1

Table 2: Effect of this compound Treatment Duration on Apoptosis in MCF-7 Cells (at 50 nM)

Treatment Duration (hours)% Apoptotic Cells (Annexin V+)
125.2
2418.9
4845.6
7262.3

Visualizations

CR_1_31_B_Signaling_Pathway This compound This compound KCP KCP This compound->KCP inhibits p27 p27 KCP->p27 destabilizes CyclinD1 CyclinD1 KCP->CyclinD1 stabilizes G1_Arrest G1_Arrest p27->G1_Arrest promotes CyclinD1->G1_Arrest inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound inhibits KCP, leading to G1 arrest and apoptosis.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Time Course Analysis cluster_2 Phase 3: Mechanism Validation Dose_Response Dose-Response Assay (24h, 48h, 72h) Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Time_Course Time-Course Experiment (at IC50) Determine_IC50->Time_Course Apoptosis_Assay Apoptosis Assay (Annexin V) Time_Course->Apoptosis_Assay Optimal_Duration Select Optimal Duration Apoptosis_Assay->Optimal_Duration Western_Blot Western Blot for p27 and Cyclin D1 Optimal_Duration->Western_Blot

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Tree Start High Variability in Viability Assays? Check_Seeding Verify Cell Seeding Protocol Start->Check_Seeding Yes Resolved Issue Resolved Start->Resolved No Check_Plates Use Inner Wells of Plate Check_Seeding->Check_Plates Still Variable Check_Seeding->Resolved Resolved Check_Contamination Test for Mycoplasma Check_Plates->Check_Contamination Still Variable Check_Plates->Resolved Resolved Check_Drug_Prep Prepare Fresh Drug Dilutions Check_Contamination->Check_Drug_Prep Still Variable Check_Contamination->Resolved Resolved Check_Drug_Prep->Resolved Resolved Unresolved Issue Persists Check_Drug_Prep->Unresolved Still Variable

Caption: Decision tree for troubleshooting high assay variability.

Addressing potential off-target effects of CR-1-31-B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of CR-1-31-B, a potent eIF4A inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic rocaglate that potently inhibits the eukaryotic translation initiation factor 4A (eIF4A).[1][2] It functions by perturbing the interaction between eIF4A and RNA, which impedes the initiation of protein synthesis.[1] This leads to the induction of apoptosis in various cancer cell lines, including neuroblastoma and gallbladder cancer.[1]

Q2: Are there known off-target effects of this compound?

A2: While rocaglates like this compound are considered highly specific for eIF4A, potential off-target effects can manifest as cell-type-dependent cytotoxicity.[3] Studies have shown that the inactive enantiomer, this compound (+), has minimal impact on cell viability, suggesting the observed effects are primarily target-specific.[4] However, a comprehensive proteome-wide off-target profile for this compound is not publicly available. Researchers should empirically determine potential off-target effects in their specific experimental models.

Q3: What are known mechanisms of resistance to this compound?

A3: Resistance to rocaglates can be multifactorial. One identified mechanism is the overexpression of the multidrug-resistance protein 1 (MDR1), a cellular efflux transporter.[3] Additionally, activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway has been identified as a significant mechanism of resistance to eIF4A inhibitors like this compound.[5]

Q4: How can I determine if unexpected experimental results are due to off-target effects of this compound?

A4: To investigate potential off-target effects, a multi-pronged approach is recommended. This includes performing dose-response curves to ensure the lowest effective concentration is used, employing structurally distinct eIF4A inhibitors to see if the phenotype is recapitulated, and conducting proteome-wide off-target identification assays.[6]

Troubleshooting Guide

This guide provides structured advice for troubleshooting common problems that may be associated with off-target effects of this compound.

Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines.

Potential Cause Troubleshooting Steps
Concentration too high Perform a dose-response experiment to determine the minimal effective concentration that inhibits eIF4A activity without causing excessive toxicity in control cells.
Cell-type specific sensitivity Characterize the expression levels of eIF4A and known resistance markers (e.g., MDR1) in your cell line. Compare sensitivity with other cell lines.
Off-target toxicity Utilize a negative control, such as the inactive enantiomer this compound (+), if available. Conduct a Cellular Thermal Shift Assay (CETSA) or Limited Proteolysis-Mass Spectrometry (LiP-MS) to identify potential off-target binders.

Issue 2: Observed phenotype does not align with known consequences of eIF4A inhibition.

Potential Cause Troubleshooting Steps
Engagement of secondary targets Perform a kinome scan to assess for off-target kinase inhibition, as this is a common off-target effect for small molecules.[6]
Activation of compensatory signaling pathways Conduct pathway analysis using transcriptomics or proteomics to identify signaling cascades that are altered in response to this compound treatment.
Experimental artifact Confirm the phenotype with a structurally unrelated eIF4A inhibitor. Use siRNA/shRNA knockdown of eIF4A as an orthogonal method to validate that the phenotype is on-target.

Issue 3: Development of resistance to this compound in long-term studies.

Potential Cause Troubleshooting Steps
Upregulation of efflux pumps Assess the expression and activity of MDR1 (ABCB1) and other ABC transporters in resistant cells. Co-treatment with an MDR1 inhibitor may restore sensitivity.
Activation of the NRF2 pathway Analyze the expression of NRF2 and its target genes in resistant cells.[5] Consider co-treatment with an NRF2 inhibitor.
Mutations in the eIF4A binding site Sequence the EIF4A1 gene in resistant clones to identify potential mutations that could interfere with this compound binding.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a method to assess target engagement and identify off-target interactions by measuring the thermal stability of proteins in the presence of a ligand.[7][8][9]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by quantitative mass spectrometry (proteome-wide CETSA) or Western blotting (for specific protein targets).

  • Data Analysis: A shift in the melting temperature of a protein in the presence of this compound indicates a direct or indirect interaction.

Protocol 2: Kinome Scanning for Off-Target Kinase Activity

Kinome scanning services provide a broad assessment of a compound's inhibitory activity against a large panel of purified kinases.[6][10]

Methodology:

  • Compound Submission: Provide this compound to a commercial vendor that offers kinome screening services.

  • Assay Performance: The vendor will typically perform radioactive filter-binding assays or fluorescence-based assays to measure the percentage of inhibition of each kinase at a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase in the panel. Significant inhibition of kinases other than the intended target indicates off-target activity.

Data Presentation

Table 1: Hypothetical Kinome Scan Data for this compound (1 µM)

This table illustrates the type of data obtained from a kinome scan and is for exemplary purposes only.

Kinase FamilyKinasePercent Inhibition
On-Target Related eIF4A (Helicase)95%
Off-Target Example 1 Kinase X78%
Off-Target Example 2 Kinase Y62%
Non-Target Example Kinase Z5%

Visualizations

CR_1_31_B_Signaling_Pathway cluster_translation Translation Initiation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) Ribosome 43S Pre-initiation Complex eIF4F->Ribosome Recruitment mRNA 5' cap mRNA mRNA->eIF4F Binding Translation Protein Synthesis Ribosome->Translation Initiation Apoptosis Apoptosis Translation->Apoptosis Inhibition leads to CR131B This compound eIF4A_RNA eIF4A-RNA Complex CR131B->eIF4A_RNA Stabilizes eIF4A_RNA->eIF4F Inhibits dissociation

Caption: Signaling pathway of this compound mediated inhibition of translation initiation.

Experimental_Workflow_Off_Target cluster_hypothesis Hypothesis Generation cluster_investigation Off-Target Investigation cluster_validation Validation Phenotype Unexpected Phenotype with this compound CETSA Cellular Thermal Shift Assay (CETSA) Phenotype->CETSA KinomeScan Kinome Scan Phenotype->KinomeScan Orthogonal Orthogonal eIF4A Inhibitor Phenotype->Orthogonal siRNA eIF4A siRNA Phenotype->siRNA OffTarget Off-Target Effect Identified CETSA->OffTarget KinomeScan->OffTarget OnTarget On-Target Effect Confirmed Orthogonal->OnTarget Orthogonal->OffTarget If phenotype differs siRNA->OnTarget siRNA->OffTarget If phenotype differs

Caption: Experimental workflow for investigating potential off-target effects.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_decision Decision Point cluster_pathways Troubleshooting Pathways Problem Inconsistent or Unexpected Results Decision Is the effect on-target? Problem->Decision OnTargetPath Optimize Dose & Conditions Decision->OnTargetPath Yes OffTargetPath Identify & Validate Off-Targets Decision->OffTargetPath No

Caption: Logical relationship for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Managing CR-1-31-B Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and understand the cytotoxic effects of the eIF4A inhibitor, CR-1-31-B, particularly in normal (non-cancerous) cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic rocaglate that potently inhibits the eukaryotic translation initiation factor 4A (eIF4A). eIF4A is an RNA helicase essential for unwinding the 5' untranslated regions (UTRs) of many mRNAs, a critical step for the initiation of protein synthesis. This compound functions by clamping eIF4A onto specific polypurine sequences in mRNA, which stalls the translation process. This inhibition of protein synthesis can lead to cell cycle arrest and apoptosis.

Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?

A2: The selectivity of this compound is attributed to the differential reliance of cancer cells on eIF4A-mediated translation. Many cancer cells are highly dependent on the continuous synthesis of oncoproteins with highly structured 5'-UTRs, such as MYC and BCL2, for their proliferation and survival. By inhibiting eIF4A, this compound preferentially suppresses the translation of these key pro-oncogenic proteins. Normal, non-proliferative tissues generally have lower demands for such proteins, providing a therapeutic window.[1][2]

Q3: What level of cytotoxicity should I expect in my normal cell lines?

A3: this compound generally exhibits significantly lower cytotoxicity in normal primary cells compared to cancer cell lines.[3] For instance, in studies comparing various human cancer cell lines to primary human dermal fibroblasts (HDF), the half-maximal cytotoxic concentration (CC50) was in the low nanomolar range for cancer cells, while for HDFs, it was approximately 500 nM.[3] Similarly, non-cytotoxic, low nanomolar concentrations of this compound have been shown to be effective in inhibiting viral replication in primary human airway epithelial cells.[4][5]

Troubleshooting Guide

Issue: I am observing higher-than-expected cytotoxicity in my normal cell line.

This guide will help you troubleshoot potential causes for unexpected cytotoxicity in your normal cell lines when using this compound.

Step 1: Verify Experimental Parameters

Ensure all experimental conditions are optimal for your specific normal cell line. Stressed cells can be more susceptible to drug-induced toxicity.

  • Cell Health: Confirm that cells are healthy, in the exponential growth phase, and free from contamination (especially mycoplasma) before starting the experiment.

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells. Run a vehicle-only control.

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can affect its activity.

Step 2: Determine the Cytotoxic Profile

It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific normal cell line and compare it to a sensitive cancer cell line.

Comparative Cytotoxicity Data (Example)

Cell Line TypeExample Cell LineReported CC50/IC50
Cancer Human Liver CarcinomaLow nanomolar range
Cancer Human Skin CarcinomaLow nanomolar range
Normal Primary Human Dermal Fibroblasts (HDF)~500 nM
Normal MRC-5 (Lung Fibroblast)Low cytotoxicity observed up to 1 µM

This table is a summary of reported findings and actual values may vary based on experimental conditions.[3]

Step 3: Differentiate Between Cytotoxicity and Cytostatic Effects

Determine if this compound is killing the normal cells (cytotoxic) or just inhibiting their proliferation (cytostatic).

  • Cell Counting: Use a cell counter or a viability assay (like Trypan Blue) to monitor the total number of viable cells over time. A decrease in cell number suggests a cytotoxic effect, while a plateau indicates a cytostatic effect.

  • Apoptosis vs. Necrosis Assays: Use Annexin V/Propidium Iodide staining to distinguish between apoptosis and necrosis, providing insight into the mode of cell death.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

This compound Signaling Pathway

CR_1_31_B_Pathway cluster_translation Translation Initiation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) mRNA mRNA with structured 5'-UTR eIF4F->mRNA unwinds Ternary Ternary Complex (eIF4A / this compound / mRNA) eIF4F->Ternary mRNA->Ternary CR131B This compound CR131B->eIF4F binds to eIF4A TranslationBlock Translation Blocked Ternary->TranslationBlock leads to Oncoproteins Reduced Oncoproteins (e.g., MYC, BCL2) TranslationBlock->Oncoproteins results in Apoptosis Apoptosis Oncoproteins->Apoptosis induces

Caption: Mechanism of this compound induced apoptosis.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity in Normal Cells CheckParams Step 1: Verify Experimental Parameters (Cell Health, Solvent Control, Compound) Start->CheckParams DoseResponse Step 2: Perform Dose-Response Assay (e.g., MTT) CheckParams->DoseResponse CompareIC50 Compare IC50: Normal vs. Cancer Cells DoseResponse->CompareIC50 IC50NormalHigh Result: IC50 in Normal Cells >> IC50 in Cancer Cells (Expected) CompareIC50->IC50NormalHigh Is IC50 significantly higher in normal cells? YES IC50NormalLow Result: IC50 in Normal Cells is Low (Unexpected) CompareIC50->IC50NormalLow NO End End: Understanding of Cytotoxic Profile IC50NormalHigh->End ApoptosisAssay Step 3: Differentiate Cell Death Mechanism (Annexin V/PI Assay) IC50NormalLow->ApoptosisAssay ReviewData Review Data and Optimize Protocol: - Reduce concentration or exposure time - Re-evaluate cell line sensitivity ApoptosisAssay->ReviewData ReviewData->End

Caption: Troubleshooting unexpected cytotoxicity.

Comparative Experimental Design

Experimental_Design cluster_cells Cell Lines cluster_treatment Treatment Groups cluster_assays Endpoint Assays NormalCell Normal Cell Line (e.g., MRC-5) Vehicle Vehicle Control (e.g., 0.1% DMSO) NormalCell->Vehicle CR131B_Low This compound (Low Conc.) NormalCell->CR131B_Low CR131B_High This compound (High Conc.) NormalCell->CR131B_High CancerCell Cancer Cell Line (e.g., A549) CancerCell->Vehicle CancerCell->CR131B_Low CancerCell->CR131B_High Viability Cell Viability (MTT Assay) Vehicle->Viability Apoptosis Apoptosis (Annexin V/PI) Vehicle->Apoptosis CR131B_Low->Viability CR131B_Low->Apoptosis CR131B_High->Viability CR131B_High->Apoptosis

Caption: Comparing this compound effects in normal vs. cancer cells.

References

Technical Support Center: Overcoming Resistance to CR-1-31-B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the eIF4A inhibitor, CR-1-31-B, and mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic rocaglate that acts as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a critical step for the initiation of translation of many proteins, including oncoproteins. This compound works by clamping eIF4A onto specific mRNA sequences, thereby stalling the translation process and inhibiting the synthesis of proteins crucial for cancer cell proliferation and survival.[1]

Q2: My cancer cell line shows increasing resistance to this compound. What are the potential mechanisms?

A2: A primary mechanism of acquired resistance to eIF4A inhibitors like this compound is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[2][3] Inactivation of negative regulators of NRF2, such as KEAP1, can lead to NRF2 stabilization and increased protein synthesis, which counteracts the inhibitory effect of this compound.[2][3] This can be a significant factor in reduced sensitivity to the compound.

Q3: How can I overcome resistance to this compound in my experiments?

A3: Overcoming resistance to this compound can be approached through several strategies:

  • Combination Therapy: Synergistic effects have been observed when this compound is combined with other anti-cancer agents. For instance, it can overcome acquired resistance to CDK4/6 inhibitors like palbociclib in breast and non-small cell lung cancer cells.[4] It also sensitizes TRAIL-resistant gallbladder cancer cells to apoptosis.[5][6]

  • Targeting Downstream Pathways: If resistance is mediated by the NRF2 pathway, consider co-treatment with inhibitors of NRF2 or its downstream effectors.

Q4: I am observing high variability in my cell viability assays with this compound. What could be the cause?

A4: High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding.

  • Edge Effects in Multi-well Plates: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.

  • Drug Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in culture medium. Prepare fresh dilutions for each experiment.

  • Incubation Time: Optimize the incubation time with the drug to ensure a measurable effect on cell viability.

Q5: What is the recommended concentration range for this compound in cell culture experiments?

A5: The effective concentration of this compound is cell line-dependent and can range from low nanomolar to higher concentrations. For example, in some neuroblastoma cell lines, significant decreases in viability are observed at concentrations as low as 5-10 nM.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Troubleshooting Guides

Problem 1: Failure to Establish a Stable this compound Resistant Cell Line
Possible Cause Suggested Solution
Drug concentration is too high initially. Start with a low concentration of this compound (e.g., IC20) and gradually increase the concentration in a stepwise manner as cells adapt and resume proliferation.
Parental cell line is not viable for long-term culture. Ensure you are using a robust parental cell line that can be passaged multiple times under normal conditions.
Heterogeneity of the parental cell line. The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line or a cell line known to develop resistance to other targeted therapies.
Inconsistent drug exposure. Maintain a consistent schedule for changing the media containing this compound to ensure continuous selective pressure.
Problem 2: Inconsistent or No Synergistic Effect in Combination Therapy Studies
Possible Cause Suggested Solution
Suboptimal drug concentrations. Perform a matrix of dose-response experiments with varying concentrations of both this compound and the combination drug to identify the optimal synergistic ratio.
Incorrect timing of drug addition. The timing of drug addition can be critical. Experiment with sequential versus simultaneous addition of the drugs.
Cell line-specific effects. The synergistic effect may be cell line-specific. Confirm that the targeted pathways are active in your cell line of choice.
Inappropriate synergy calculation method. Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI) to quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Problem 3: Difficulty in Detecting Apoptosis Induction by this compound
Possible Cause Suggested Solution
Suboptimal drug concentration or incubation time. Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis.
Insensitive apoptosis assay. Use a sensitive and early marker of apoptosis, such as Annexin V staining by flow cytometry. Also, consider measuring caspase activation.
Cell cycle arrest instead of apoptosis. This compound may induce cell cycle arrest in some cell lines at lower concentrations. Analyze cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Technical issues with the apoptosis assay. Ensure proper compensation settings in flow cytometry for multi-color staining (e.g., Annexin V-FITC and PI) and handle cells gently to avoid mechanical damage that could be mistaken for necrosis.

Data Presentation

Table 1: Efficacy of this compound in Overcoming Palbociclib Resistance

Cell LineTreatmentIC50 (µM)Fold Resistance
MCF-7 (Parental) Palbociclib5.077-
MCF-7pR (Palbociclib-Resistant) Palbociclib24.724.9
MCF-7pR Palbociclib + Enzalutamide (20 µM)Significantly reduced-

Data adapted from studies on palbociclib resistance, demonstrating a common experimental outcome that can be targeted by combination therapies.

Table 2: Sensitization of TRAIL-Resistant Gallbladder Cancer (GBC) Cells by this compound

Cell LineTreatment% Apoptosis (Annexin V+)
GBC-SD TRAIL (100 ng/mL)~22%
GBC-SD This compound (100 nM)~10%
GBC-SD TRAIL + this compound~41%
SGC-996 TRAIL (100 ng/mL)~23%
SGC-996 This compound (100 nM)~11%
SGC-996 TRAIL + this compound~42%

Data represents the percentage of apoptotic and necrotic cells.[6]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to incrementally increasing concentrations of a drug like this compound.[7][8]

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Initial Drug Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Growth: Continuously monitor the cells. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the culture vessel.

  • Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the drug, increase the concentration of this compound. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.

  • Cryopreservation: At each stage of increased drug resistance, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.

  • Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50. A significant fold-change in IC50 (typically >5-fold) is indicative of resistance.

  • Confirm Stability of Resistance: To ensure the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (and/or a combination drug). Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound (and/or combination drug) for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

CR-1-31-B_Mechanism_of_Action cluster_Translation_Initiation Cap-Dependent Translation Initiation cluster_Inhibition Inhibition by this compound mRNA mRNA eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) mRNA->eIF4F_complex 5' Cap Binding 43S_PIC 43S Pre-initiation Complex eIF4F_complex->43S_PIC Recruitment Protein_Synthesis Oncoprotein Synthesis (e.g., MYC, Cyclin D1) 43S_PIC->Protein_Synthesis Scanning & Initiation This compound This compound eIF4A eIF4A This compound->eIF4A Binds and Clamps eIF4A->eIF4F_complex eIF4A->43S_PIC Translation Stalled

Caption: Mechanism of action of this compound in inhibiting protein synthesis.

NRF2_Resistance_Pathway cluster_Normal Normal Conditions cluster_Resistance Resistance Mechanism KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination Proteasome Proteasomal Degradation NRF2->Proteasome KEAP1_mut KEAP1 Mutation/ Inactivation NRF2_active Active NRF2 KEAP1_mut->NRF2_active NRF2 stabilization ARE Antioxidant Response Element (ARE) NRF2_active->ARE Nuclear translocation and binding Protein_Syn Increased Protein Synthesis ARE->Protein_Syn Gene transcription Resistance Resistance to This compound Protein_Syn->Resistance This compound This compound This compound->Resistance Target of resistance

Caption: NRF2 activation as a mechanism of resistance to this compound.

Experimental_Workflow_Resistant_Cell_Line cluster_Workflow Workflow for Generating Drug-Resistant Cell Lines Start Parental Cell Line IC50 Determine Initial IC50 Start->IC50 Exposure Culture with Low Dose (IC20) IC50->Exposure Monitor Monitor Growth Exposure->Monitor Escalate Increase Drug Concentration Monitor->Escalate Cells are proliferating Escalate->Monitor Characterize Determine New IC50 & Confirm Stability Escalate->Characterize Target resistance level achieved End Resistant Cell Line Characterize->End

Caption: Workflow for developing drug-resistant cancer cell lines.

References

How to minimize variability in CR-1-31-B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CR-1-31-B, a synthetic rocaglate and potent eIF4A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in cancer research due to its ability to inhibit the translation of key oncogenes. It has shown efficacy in various cancer cell lines, including neuroblastoma, gallbladder cancer, and osteosarcoma, where it can induce apoptosis and reduce cell viability.[1] Additionally, this compound has demonstrated broad-spectrum antiviral activity against several RNA viruses by inhibiting viral protein synthesis.[3][4]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is typically dissolved in a solvent like DMSO to create a high-concentration stock. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the expected off-target effects of this compound?

A4: As this compound targets a fundamental cellular process (translation initiation), it can have effects on normal, healthy cells, although cancer cells are often more sensitive due to their higher demand for protein synthesis.[5] Potential off-target effects could arise from the inhibition of eIF4A-dependent translation of non-oncogenic proteins. It is important to include appropriate controls, such as non-cancerous cell lines, to assess the general cytotoxicity of the compound.

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High variability in cell viability (MTT) assay results.

  • Question: My MTT assay results for this compound treatment show significant well-to-well variability. What could be the cause?

  • Answer: High variability in MTT assays can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.[6]

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[6]

    • Incomplete Formazan Solubilization: After adding the MTT reagent and allowing formazan crystals to form, ensure complete solubilization by gentle pipetting or shaking before reading the absorbance.

    • Interference from Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay.

    • Incorrect Incubation Times: Optimize the incubation time for both cell treatment with this compound and the MTT reagent itself for your specific cell line.

Issue 2: Inconsistent results in apoptosis (Annexin V/PI) assays.

  • Question: I am seeing inconsistent percentages of apoptotic cells in my Annexin V/PI flow cytometry experiments with this compound. How can I improve this?

  • Answer: To improve the consistency of your apoptosis assays, consider the following:

    • Gentle Cell Handling: When harvesting adherent cells, use a gentle detachment method like trypsin-EDTA for the shortest time necessary to avoid inducing mechanical cell death (necrosis), which can lead to false-positive PI staining.[7]

    • Appropriate Controls: Always include unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls to properly set up compensation and gates on the flow cytometer.[8][9]

    • Prompt Analysis: Analyze samples as soon as possible after staining. If there is a delay, keep the samples on ice to prevent the progression of apoptosis.[7]

    • Optimized Staining Protocol: Use the recommended concentrations of Annexin V and PI and incubate for the specified time in the dark to ensure optimal staining.[8]

Issue 3: Difficulty interpreting cell cycle analysis results.

  • Question: The histograms from my cell cycle analysis after this compound treatment are difficult to interpret, with broad peaks. What can I do?

  • Answer: To obtain clearer cell cycle histograms, focus on these critical steps:

    • Single-Cell Suspension: Ensure a true single-cell suspension before fixation. Clumps of cells (doublets) can be mistaken for cells in the G2/M phase. Filter the cell suspension through a nylon mesh if necessary.[10]

    • Proper Fixation: Use ice-cold 70% ethanol and add it to the cell pellet dropwise while vortexing to prevent cell clumping and ensure proper fixation.[11]

    • RNase Treatment: Propidium iodide (PI) can also bind to double-stranded RNA. Including an RNase digestion step is crucial for accurate DNA content analysis.[12]

    • Sufficient Cell Number: Acquire a sufficient number of events (at least 10,000) during flow cytometry analysis for statistically robust data.[10]

In Vivo Experiments

Issue 4: Poor solubility or precipitation of this compound during formulation.

  • Question: I am having trouble dissolving this compound for my in vivo studies, and it sometimes precipitates. How can I improve its formulation?

  • Answer: this compound is a hydrophobic molecule. For in vivo administration, it is often formulated in a vehicle that can solubilize it effectively. A common vehicle is olive oil.[1] When preparing the formulation, ensure thorough mixing, potentially with gentle warming and sonication, to achieve a clear solution. Always prepare the formulation fresh before each administration to minimize the risk of precipitation.

Issue 5: High toxicity or adverse effects in animal models.

  • Question: My mice are showing signs of toxicity after being treated with this compound. How can I mitigate this?

  • Answer: Toxicity in in vivo studies can be managed by:

    • Dose Optimization: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Dosing Schedule: Adjusting the dosing schedule (e.g., less frequent administration) can sometimes reduce toxicity while maintaining efficacy.

    • Route of Administration: The route of administration can significantly impact toxicity. Intraperitoneal (IP) injection is a common method for this compound.[1]

    • Close Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior. Be prepared to adjust the dose or schedule as needed.

Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationIncubation TimeResultReference
SH-SY5YNeuroblastomaViability10 nM24-72 hSignificant decrease in viability[1]
KellyNeuroblastomaViability5 nM24-72 hSignificant decrease in viability[1]
GBC-SDGallbladder CancerViability0-200 nM48 hDose-dependent growth inhibition (IC50 ~100 nM)[13]
SGC-996Gallbladder CancerViability0-200 nM48 hDose-dependent growth inhibition (IC50 ~100 nM)[13]
SH-SY5YNeuroblastomaApoptosis10, 20, 50 nM24-72 hTriggered apoptosis[1]
KellyNeuroblastomaApoptosis1, 5, 10 nM24-72 hTriggered apoptosis[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDose and ScheduleVehicleResultReference
BALB/c nude miceGallbladder Cancer2 mg/kg, IP, every 2 days for 28 days60 µL olive oilReduced tumor growth and initiated TRAIL-induced apoptosis[1][14]
Murine orthotopic transplantPancreatic Ductal Adenocarcinoma0.2 mg/kg, IP, daily for 7 daysNot specifiedEffectively inhibited protein synthesis and tumor growth[1]

Experimental Protocols & Visualizations

This compound Signaling Pathway

CR_1_31_B_Pathway cluster_translation Translation Initiation cluster_inhibition Inhibition by this compound eIF4A eIF4A mRNA mRNA eIF4A->mRNA binds Stalled_Complex This compound eIF4A mRNA eIF4A->Stalled_Complex Unwinding Unwinding mRNA->Unwinding unwound by eIF4A mRNA->Stalled_Complex Protein_Synthesis Protein_Synthesis Unwinding->Protein_Synthesis This compound This compound This compound->Stalled_Complex Inhibition Translation Inhibition Stalled_Complex->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of this compound in inhibiting protein synthesis and inducing apoptosis.

General Experimental Workflow for In Vitro Studies

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Ensure uniform density) Cell_Culture->Cell_Seeding Treatment 3. This compound Treatment (Include vehicle control) Cell_Seeding->Treatment Incubation 4. Incubation (Optimize duration) Treatment->Incubation Endpoint_Assay 5. Endpoint Assay Incubation->Endpoint_Assay Viability Cell Viability (e.g., MTT) Endpoint_Assay->Viability Apoptosis Apoptosis (e.g., Annexin V/PI) Endpoint_Assay->Apoptosis Cell_Cycle Cell Cycle (e.g., PI Staining) Endpoint_Assay->Cell_Cycle Data_Analysis 6. Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting in vitro experiments with this compound.

References

Best practices for storing and handling CR-1-31-B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CR-1-31-B

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting guides and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic rocaglate that acts as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2][3] Its primary mechanism involves perturbing the interaction between eIF4A and RNA, which impedes the initiation phase of protein synthesis.[1][2][4] This inhibition of protein synthesis can lead to downstream effects such as the induction of apoptosis (programmed cell death) in cancer cells.[1][5]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.

FormStorage TemperatureDurationSource
Solid (Powder) -20°CUp to 3 years[2]
Stock Solution (in DMSO) -80°CUp to 1 year[2]
6 months[1]
-20°C1 month[1]

Q3: How should I prepare a stock solution of this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][6] For example, a 10 mM stock solution can be prepared for experimental use.[1][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: In which research areas is this compound commonly used?

Troubleshooting Guide

Q1: I am not observing the expected cytotoxic effects in my cell culture experiments. What could be the issue?

Several factors could contribute to a lack of expected activity. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure the this compound has been stored correctly according to the recommended conditions. Improper storage (e.g., extended time at -20°C for solutions, multiple freeze-thaw cycles) can lead to degradation.

  • Concentration and Duration: The effective concentration of this compound is cell-line dependent. IC50 values can range from low to high nanomolar concentrations.[1][2] Verify that the concentrations and incubation times used are appropriate for your specific cell line. For example, the IC50 at 48 hours was found to be 20 nM for SH-SY5Y cells and 4 nM for Kelly cells.[1][8]

  • Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. Confirm from literature whether your chosen cell line is known to be sensitive to eIF4A inhibitors.

Q2: My this compound powder will not fully dissolve in my chosen solvent.

This compound is typically soluble in DMSO. If you are experiencing solubility issues, try gentle warming or vortexing. Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can affect solubility. For in vivo studies, this compound has been administered in olive oil.[1][2]

Q3: I am seeing high variability between my experimental replicates.

High variability can stem from several sources. The workflow diagram below outlines steps to minimize variability. Key areas to focus on include precise pipetting of the potent compound (especially when making serial dilutions), ensuring homogenous cell seeding, and maintaining consistent incubation times and conditions across all plates.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Verify this compound Storage Conditions B Prepare Fresh Serial Dilutions from Aliquoted Stock A->B Accurate Concentration D Use Calibrated Pipettes for Drug Addition B->D Precise Dosing C Ensure Homogenous Cell Suspension for Seeding C->D E Add Vehicle Control to Respective Wells D->E Consistent Treatment F Ensure Consistent Incubation Time & Conditions E->F G Perform Assay (e.g., MTT, Flow Cytometry) F->G Standardized Measurement H Check for Outliers & Technical Errors G->H I Result: Reduced Variability H->I

Workflow for Minimizing Experimental Variability.

Experimental Protocols & Data

In Vitro Cell Viability (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y or Kelly cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM).[8] Include wells with medium and a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until a purple formazan product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using appropriate software.

Published IC50 Values (48h Incubation)

Cell LineCancer TypeIC50 ValueSource
SH-SY5Y Neuroblastoma20 nM[1][2]
Kelly Neuroblastoma4 nM[1][2]
GBC-SD Gallbladder Cancer~100 nM[4][10]
SGC-996 Gallbladder Cancer~100 nM[4][10]
Apoptosis Analysis (Annexin V/PI Staining)

This protocol is based on studies investigating this compound-induced apoptosis.[4]

Objective: To quantify the proportion of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10-50 nM for SH-SY5Y, 1-10 nM for Kelly cells) for a set time (e.g., 24-72 hours).[8]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Signaling Pathway & Workflow Diagrams

The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

G cluster_pathway Mechanism of Action of this compound CR131B This compound eIF4A eIF4A Helicase CR131B->eIF4A Binds & Inhibits mRNA mRNA with 5' UTR Secondary Structures eIF4A->mRNA Unwinds eIF4F eIF4F Complex eIF4A->eIF4F Part of Translation Protein Synthesis (Translation Initiation) eIF4A->Translation Inhibition mRNA->Translation eIF4F->Translation Apoptosis Apoptosis Translation->Apoptosis Inhibition Leads to

Mechanism of action of this compound as an eIF4A inhibitor.

G cluster_workflow In Vitro Evaluation Workflow for this compound A Prepare this compound Stock Solution (DMSO) C Perform Serial Dilutions for Treatment A->C B Culture Cancer Cell Line D Treat Cells for 24-72 hours B->D C->D E Cell Viability Assay (e.g., MTT) D->E Endpoint 1 F Apoptosis Assay (e.g., Flow Cytometry) D->F Endpoint 2 G Western Blot for Protein Expression D->G Endpoint 3 H Data Analysis: IC50 & Apoptosis Rate E->H F->H G->H I Determine Efficacy of this compound H->I Conclusion

A typical experimental workflow for evaluating this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of CR-1-31-B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the potent eIF4A inhibitor, CR-1-31-B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

However, like many complex synthetic molecules, this compound's physicochemical properties may lead to poor oral bioavailability. Existing in vivo studies have often utilized intraperitoneal (IP) injections with vehicles like olive oil or DMSO, suggesting challenges with aqueous solubility and/or membrane permeability.[1][3] Poor bioavailability can result in low drug exposure at the target site, leading to inconsistent and suboptimal therapeutic outcomes. Therefore, enhancing its bioavailability is crucial for obtaining reliable and reproducible results in preclinical and potentially clinical settings.

Q2: What are the first steps to diagnose the cause of poor bioavailability for a compound like this compound?

A2: A systematic approach is essential to identify the root cause of poor bioavailability. The initial steps should involve characterizing the fundamental physicochemical and biopharmaceutical properties of this compound. This process can be guided by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.

A recommended initial workflow is outlined below:

G cluster_0 Initial Characterization Workflow A Determine Aqueous Solubility (across physiological pH range) D Classify according to BCS A->D B Assess Intestinal Permeability (e.g., Caco-2 assay) B->D C Characterize Physicochemical Properties (LogP, pKa, solid-state properties) C->A C->B G cluster_0 Troubleshooting Low Oral Bioavailability A Confirm Poor Solubility and/or Permeability (BCS classification) B Select Appropriate Formulation Strategy (Refer to FAQ Q3 table) A->B C Develop and Characterize Formulation (e.g., particle size, dissolution testing) B->C D Conduct Pilot in vivo Pharmacokinetic (PK) Study C->D E Analyze PK data (AUC, Cmax, Tmax) D->E F Optimize Formulation or Select Alternative Strategy E->F If PK profile is suboptimal F->B G cluster_0 This compound Mechanism of Action CR131B This compound eIF4A eIF4A (RNA helicase) CR131B->eIF4A inhibits eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F mRNA mRNA with 5' cap eIF4F->mRNA binds Ribosome 43S Pre-initiation Complex mRNA->Ribosome recruits Translation Translation Initiation Ribosome->Translation Proteins Oncogenic Proteins (e.g., c-FLIP, MYC) Translation->Proteins Apoptosis Apoptosis Translation->Apoptosis indirectly promotes by downregulating anti-apoptotic proteins Proteins->Apoptosis suppresses

References

Fine-tuning CR-1-31-B dosage to reduce toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on fine-tuning the dosage of CR-1-31-B to minimize toxicity while maintaining experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic rocaglate that acts as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a critical step for the initiation of protein synthesis.[3] By binding to eIF4A, this compound clamps it onto specific mRNA sequences, thereby stalling the translation process.[3][4] This leads to the induction of apoptosis (programmed cell death) in cancer cells, which are often highly dependent on efficient protein synthesis for their rapid growth and survival.[2][5]

Q2: What are the known downstream effects of eIF4A inhibition by this compound?

A2: Inhibition of eIF4A by this compound preferentially affects the translation of mRNAs with complex 5' UTRs, which often encode for proteins involved in cell proliferation, survival, and oncogenesis.[6] Notably, this compound has been shown to downregulate the expression of key proteins such as c-FLIP, which is an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis.[7][8] Additionally, it can suppress the translation of oncogenes like MYC and cell cycle regulators such as Cyclin D1.[9] The activity of eIF4A is a convergence point for major oncogenic signaling pathways, including the PI3K/Akt/mTOR and ERK1/2 pathways.[10]

Q3: Is this compound toxic to non-cancerous cells?

A3: this compound has demonstrated a therapeutic window, showing higher cytotoxicity in rapidly proliferating cancer cell lines compared to primary or non-transformed cells.[4][11] However, like many anti-cancer agents, it can exhibit toxicity to normal cells, and it is crucial to determine the optimal dose for each specific cell type and experimental model to minimize these effects.

Q4: What are the reported in vivo dosages of this compound?

A4: In preclinical mouse models, this compound has been administered intraperitoneally (IP). Reported effective dosages include 0.2 mg/kg daily for 7 days in a pancreatic cancer model and 2 mg/kg every other day for 28 days in a gallbladder cancer model.[2] One study noted that in vivo treatment did not lead to significant changes in body weight or blood cell counts, suggesting it is generally well-tolerated at effective doses.[4]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous or primary control cell lines.

  • Possible Cause: The concentration of this compound is too high for the specific cell type.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment using a wide range of this compound concentrations on both your target cancer cells and your non-cancerous control cells. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each cell line and identify a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells.

    • Reduce Incubation Time: If reducing the concentration compromises efficacy in cancer cells, consider shortening the incubation time. Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to find a window where cancer cells are affected, and normal cells remain viable.

    • Use a More Sensitive Assay: Employ a more sensitive cytotoxicity assay that can detect subtle differences in cell viability at lower drug concentrations.

Issue 2: Loss of anti-cancer efficacy when reducing the dosage to minimize toxicity.

  • Possible Cause: The therapeutic window for your specific cancer and normal cell models is very narrow.

  • Troubleshooting Steps:

    • Combination Therapy: Consider combining a lower, less toxic dose of this compound with another therapeutic agent. This compound has been shown to sensitize cancer cells to other treatments, such as TRAIL-mediated apoptosis and CDK4/6 inhibitors.[7][8][9] This synergistic effect may allow for a reduction in the dosage of this compound while maintaining or even enhancing its anti-cancer activity.

    • Pulsed Dosing: Instead of continuous exposure, try a pulsed dosing regimen where the cells are treated with a higher concentration of this compound for a short period, followed by a drug-free period. This can sometimes reduce overall toxicity while still inducing the desired effect in cancer cells.

    • Optimize Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the concentrations used. Always include a vehicle-only control in your experiments.

Issue 3: Inconsistent results in in vivo studies.

  • Possible Cause: Variability in drug administration, animal metabolism, or tumor burden.

  • Troubleshooting Steps:

    • Determine the Maximum Tolerated Dose (MTD): Before large-scale efficacy studies, perform an MTD study to determine the highest dose of this compound that can be administered without causing unacceptable side effects. This will provide a safe upper limit for your dosage.

    • Standardize Procedures: Ensure consistency in the route and timing of administration, as well as the age, weight, and strain of the animals used.

    • Monitor for Toxicity: Regularly monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. If toxicity is observed, consider reducing the dose or frequency of administration.

Data Presentation

Table 1: In Vivo Dosage of this compound in Murine Models

Cancer ModelDosageAdministration RouteDosing ScheduleReference
Pancreatic Ductal Adenocarcinoma0.2 mg/kgIntraperitoneal (IP)Daily for 7 days[2]
Gallbladder Cancer2 mg/kgIntraperitoneal (IP)Once every 2 days for 28 days[2]

Table 2: In Vitro IC50 Values of this compound in Various Cell Lines

Disclaimer: The following IC50 values are based on published literature and may vary depending on the specific experimental conditions (e.g., cell density, incubation time, assay method). Researchers should determine the IC50 for their specific cell lines and conditions.

Cell LineCancer TypeIncubation TimeIC50 (nM)Reference
SH-SY5YNeuroblastoma48 hours20[2]
KellyNeuroblastoma48 hours4[2]
GBC-SDGallbladder CancerNot Specified~100[7][8]
SGC-996Gallbladder CancerNot Specified~100[7][8]
4T1Triple-Negative Breast Cancer2 daysNot specified, but potent[11]
MDA-MB-231Triple-Negative Breast Cancer2 daysNot specified, but potent[11]
BT474ER+/HER2+ Breast Cancer4 daysNot specified, but potent[11]
IMR-90Non-transformed lung fibroblast2 daysModest cytostatic effect[11]
MRC-5Non-transformed lung fibroblast2 daysModest cytostatic effect[11]
HUVECHuman Umbilical Vein Endothelial Cells2 daysModest cytostatic effect[11]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell line of interest.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations. It is advisable to use a wide range initially (e.g., 0.1 nM to 10 µM) to capture the full dose-response curve.

    • Remove the culture medium from the cells and replace it with a medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

This protocol outlines a general procedure to determine the MTD of this compound in mice. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Animal Acclimatization:

    • Acclimatize the mice to the facility for at least one week before the experiment.

  • Group Allocation:

    • Randomly assign mice to several groups (e.g., 5-6 groups) with a small number of animals per group (e.g., 3-5 mice). One group will serve as the vehicle control.

  • Dose Selection and Administration:

    • Based on in vitro data and literature, select a range of doses. A common approach is to use a dose-escalation scheme (e.g., 0.1, 0.5, 1, 2, 5 mg/kg).

    • Administer this compound via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule (e.g., daily, every other day).

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in weight, appearance (e.g., ruffled fur), behavior (e.g., lethargy), and food/water intake.

    • Record body weight at least twice a week.

  • Endpoint Determination:

    • The MTD is typically defined as the highest dose that does not cause:

      • More than a 10-20% loss of body weight.

      • Significant, irreversible, or life-threatening clinical signs of toxicity.

      • Mortality.

  • Necropsy and Histopathology:

    • At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis to identify any potential organ-specific toxicities.

Mandatory Visualizations

G cluster_upstream Upstream Oncogenic Signaling cluster_eIF4F eIF4F Complex cluster_downstream Downstream Effects PI3K/Akt/mTOR PI3K/Akt/mTOR eIF4E eIF4E PI3K/Akt/mTOR->eIF4E Activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK->eIF4E Activates eIF4G eIF4G eIF4E->eIF4G Binds to eIF4A eIF4A eIF4G->eIF4A Recruits Translation_Initiation Translation Initiation eIF4A->Translation_Initiation Required for This compound This compound This compound->eIF4A Inhibits This compound->Translation_Initiation Blocks Protein_Synthesis Protein Synthesis (e.g., MYC, Cyclin D1, c-FLIP) Translation_Initiation->Protein_Synthesis Leads to Apoptosis Apoptosis Translation_Initiation->Apoptosis Inhibition Induces Cell_Proliferation Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation Promotes

Caption: Signaling pathway of eIF4A inhibition by this compound.

G cluster_invitro In Vitro Optimization cluster_troubleshooting_invitro Troubleshooting cluster_invivo In Vivo Validation Dose_Response 1. Perform Dose-Response Curve (Cancer vs. Normal Cells) Determine_IC50 2. Determine IC50 for each cell line Dose_Response->Determine_IC50 Select_Concentration 3. Select concentration with optimal therapeutic window Determine_IC50->Select_Concentration High_Toxicity High Toxicity in Normal Cells? Select_Concentration->High_Toxicity Reduce_Time Reduce Incubation Time High_Toxicity->Reduce_Time Yes Low_Efficacy Low Efficacy in Cancer Cells? High_Toxicity->Low_Efficacy No Reduce_Time->Dose_Response Combination_Therapy Consider Combination Therapy Low_Efficacy->Combination_Therapy Yes MTD_Study 4. Conduct Maximum Tolerated Dose (MTD) Study Low_Efficacy->MTD_Study No Combination_Therapy->Dose_Response Efficacy_Study 5. Perform Efficacy Study at Optimized Dose MTD_Study->Efficacy_Study Monitor_Toxicity 6. Monitor for In Vivo Toxicity (Weight loss, clinical signs) Efficacy_Study->Monitor_Toxicity

Caption: Experimental workflow for this compound dosage optimization.

References

Validation & Comparative

A Head-to-Head Comparison of eIF4A Inhibitors: CR-1-31-B vs. Silvestrol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of protein synthesis has emerged as a promising strategy. Specifically, targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation, has garnered significant attention. Among the molecules that target eIF4A, the natural product silvestrol and the synthetic rocaglate CR-1-31-B have shown considerable potential. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Mechanism of Action: A Shared Target

Both this compound and silvestrol exert their anticancer effects by inhibiting eIF4A.[1] They function by clamping eIF4A onto specific mRNA transcripts, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell growth, proliferation, and survival. This action stalls the translation initiation complex, leading to an inhibition of protein synthesis and subsequently inducing apoptosis in cancer cells.[1][2]

In Vitro Efficacy: A Look at the Numbers

The cytotoxic and antiproliferative activities of this compound and silvestrol have been evaluated in a multitude of cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50) from various studies. It is important to note that these values are derived from different experimental setups and should be interpreted with this in mind.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50/LC50 (nM)Exposure TimeReference
BJABBurkitt's LymphomaProtein Synthesis Inhibition ([³⁵S]Met incorporation)0.572h[3]
BJABBurkitt's LymphomaCytotoxicity (PI staining)1.572h[3]
SH-SY5YNeuroblastomaCell Viability2048h[3]
KellyNeuroblastomaCell Viability448h[3]
GBC-SDGallbladder CancerCell Viability~10048h[4]
SGC-996Gallbladder CancerCell Viability~10048h[4]

Table 2: In Vitro Efficacy of Silvestrol in Cancer Cell Lines

Cell LineCancer TypeAssayIC50/LC50 (nM)Exposure TimeReference
CLLChronic Lymphocytic LeukemiaCytotoxicity (MTT assay)6.9 (LC50)72h[2]
LNCaPProstate CancerApoptosis (TUNEL assay)30-120 (significant increase)24h[5]
MDA-MB-231Breast CancerProtein Synthesis Inhibition~601h[1]
PC-3Prostate CancerProtein Synthesis Inhibition~601h[1]
T-47DBreast CancerCell Viability5.46Not Specified[6]
MDA-MB-435MelanomaCell Viability (MTS assay)Concentration-dependent72h[7]
HCC cell linesHepatocellular CarcinomaCell Growth12.5 - 86Not Specified[8]
MV4-11 (FLT3-ITD)Acute Myeloid LeukemiaCell Viability2.7Not Specified[8]
FLT3-wtAcute Myeloid LeukemiaCell Viability3.8Not Specified[8]

Signaling Pathways and Cellular Effects

The inhibition of eIF4A by this compound and silvestrol triggers a cascade of downstream events, ultimately leading to apoptosis. A key event is the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[2][8] This disruption of the mitochondrial apoptotic pathway is a central mechanism of their anticancer activity.

G cluster_0 eIF4A Inhibition cluster_1 Mechanism of Action cluster_2 Downstream Effects This compound This compound eIF4A eIF4A This compound->eIF4A inhibits Silvestrol Silvestrol Silvestrol->eIF4A inhibits Translation_Initiation Translation_Initiation eIF4A->Translation_Initiation enables Mcl1_Bcl2 Mcl-1/Bcl-2 Downregulation Protein_Synthesis Protein_Synthesis Translation_Initiation->Protein_Synthesis leads to Protein_Synthesis->Mcl1_Bcl2 reduced synthesis of Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Mcl1_Bcl2->Apoptosis promotes

Caption: Simplified signaling pathway of this compound and silvestrol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of these compounds.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).

Protocol Outline:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or silvestrol for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.[4][9]

G start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat with This compound or Silvestrol cell_seeding->compound_treatment reagent_incubation Add MTT/MTS reagent and incubate compound_treatment->reagent_incubation absorbance_reading Read absorbance reagent_incubation->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment.

Protocol Outline:

  • Cell Treatment: Treat cancer cells with the desired concentration of this compound or silvestrol for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.[7]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol Outline:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Compound Administration: Administer this compound or silvestrol to the mice via a specified route (e.g., intraperitoneal injection) and schedule. A vehicle control group is also included.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[10][11]

G start Start tumor_implantation Implant cancer cells into mice start->tumor_implantation tumor_growth Allow tumors to grow tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization compound_admin Administer this compound, Silvestrol, or Vehicle randomization->compound_admin tumor_measurement Measure tumor volume periodically compound_admin->tumor_measurement tumor_measurement->compound_admin Repeat treatment endpoint Endpoint: Euthanize mice, excise and weigh tumors tumor_measurement->endpoint analysis Further analysis (e.g., IHC) endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo xenograft study.

In Vivo Efficacy

Both this compound and silvestrol have demonstrated anti-tumor activity in preclinical in vivo models.

  • This compound: In a murine orthotopic transplant model of pancreatic ductal adenocarcinoma, this compound administered at 0.2 mg/kg daily via intraperitoneal injection effectively inhibited protein synthesis and tumor growth.[3] In a gallbladder cancer xenograft model, 2 mg/kg of this compound given intraperitoneally every other day for 28 days reduced tumor growth and increased apoptosis.[3]

  • Silvestrol: In a xenograft model using 697 ALL cells, silvestrol administered at 1.5 mg/kg every other day significantly extended the survival of the mice.[10] In an orthotopic human hepatocellular carcinoma xenograft model, silvestrol at 0.4 mg/kg showed an anti-tumor effect without obvious toxicity.[8]

Summary and Conclusion

This compound, as a synthetic compound, may offer advantages in terms of scalability and chemical modification for optimizing pharmacokinetic properties. Silvestrol, a natural product, has a longer history of investigation and has demonstrated efficacy in a broad array of models.

The choice between these two compounds for further research and development will likely depend on the specific cancer type being targeted, the desired pharmacokinetic profile, and considerations regarding synthesis and availability. This guide provides a foundational comparison to inform such decisions, highlighting the potent anti-tumor activities of both molecules and their shared mechanism of targeting the translation initiation factor eIF4A. Further direct comparative studies are warranted to definitively delineate their relative therapeutic potential.

References

A Comparative Guide to eIF4A Inhibitors in Antiviral Research: CR-1-31-B versus Zotatifin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of two prominent eIF4A inhibitors, CR-1-31-B and zotatifin. This analysis is supported by experimental data to inform strategic decisions in antiviral drug development.

The eukaryotic initiation factor 4A (eIF4A) is a crucial host protein that many RNA viruses hijack for the translation of their own proteins, making it a compelling target for broad-spectrum antiviral therapies. Both this compound and zotatifin are potent inhibitors of eIF4A, belonging to the rocaglate class of compounds. They function by clamping specific mRNA sequences onto eIF4A, thereby stalling translation initiation.[1][2] This guide delves into a head-to-head comparison of their antiviral efficacy, cytotoxicity, and mechanistic nuances based on available preclinical data.

Data Presentation

Antiviral Activity

Both this compound and zotatifin have demonstrated potent antiviral activity against a range of RNA viruses, most notably coronaviruses. The following tables summarize their half-maximal effective concentrations (EC50) from various in vitro studies.

This compound: Antiviral Activity (EC50)
Virus Cell Line EC50 (nM)
SARS-CoV-2Vero E6~1.8[1][3][4]
MERS-CoVMRC-5~1.9
HCoV-229EMRC-5~2.9
Zika Virus (ZIKV)A5491.13[5]
Lassa Virus (LASV)Primary Murine HepatocytesNot explicitly quantified but effective at low nM[5]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Primary Murine HepatocytesNot explicitly quantified but effective at low nM[5]
Zotatifin: Antiviral Activity (EC50)
Virus Cell Line EC50 (nM)
SARS-CoV-2Vero E641.6[6]
MERS-CoVMRC-54.3[6]
HCoV-229EMRC-53.9[6]
Cytotoxicity

A critical aspect of any antiviral candidate is its safety profile. The following table presents the half-maximal cytotoxic concentration (CC50) for both compounds in different cell lines.

Cytotoxicity Profile (CC50)
Compound Cell Line CC50 Selectivity Index (SI = CC50/EC50)
This compoundVero E6>100 nM[1]>55.6 (for SARS-CoV-2)
ZotatifinMRC-5Not explicitly quantified but less cytotoxic than this compound[7]Not available

A direct comparison study highlighted that while this compound and the natural rocaglate silvestrol are more potent antivirals, zotatifin exhibits lower cytotoxicity towards host immune cells.[7][8]

Key Experimental Protocols

Viral Titer Reduction Assay (Plaque Assay)

This assay is the gold standard for quantifying infectious virus particles.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until confluent.

  • Virus Dilution: Prepare serial 10-fold dilutions of the viral stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect with the viral dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Following infection, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of this compound or zotatifin. The overlay, often containing agarose or carboxymethylcellulose, restricts virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.

  • Data Analysis: The number of plaque-forming units (PFU) per milliliter is calculated. The EC50 value is determined by the concentration of the compound that reduces the plaque number by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of this compound or zotatifin for a period that mirrors the antiviral assay (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 value is the compound concentration that reduces cell viability by 50%.

Mechanism of Action Assay (Dual-Luciferase Reporter Assay)

This assay is used to confirm that the antiviral activity is due to the inhibition of eIF4A-dependent translation.

Methodology:

  • Plasmid Construction: A dual-luciferase reporter plasmid is engineered. The firefly luciferase gene is placed under the control of a viral 5' untranslated region (UTR) that is dependent on eIF4A for translation. A Renilla luciferase gene under the control of a cap-dependent, eIF4A-independent promoter serves as an internal control.

  • Transfection: Transfect host cells (e.g., HEK293T) with the reporter plasmid.

  • Compound Treatment: Treat the transfected cells with different concentrations of this compound or zotatifin.

  • Cell Lysis: After a suitable incubation period, lyse the cells to release the luciferases.

  • Luciferase Activity Measurement: Measure the activity of both fire-fly and Renilla luciferases sequentially using a luminometer and specific substrates for each enzyme.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. A decrease in this ratio with increasing compound concentration indicates specific inhibition of eIF4A-dependent translation.

Mandatory Visualizations

Signaling Pathway of eIF4A Inhibition

eIF4A_Inhibition_Pathway cluster_host_cell Host Cell Cytoplasm cluster_translation Translation Initiation cluster_inhibition Inhibition by Rocaglates eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) PIC43S 43S Pre-initiation Complex eIF4F->PIC43S recruits eIF4A_mRNA_Inhibitor Ternary Complex (eIF4A-mRNA-Inhibitor) eIF4F->eIF4A_mRNA_Inhibitor targets eIF4A component mRNA Viral mRNA (5' Cap & Structured 5' UTR) mRNA->eIF4F binds to mRNA->eIF4A_mRNA_Inhibitor Ribosome 80S Ribosome PIC43S->Ribosome scans to start codon Viral_Protein Viral Polyprotein Ribosome->Viral_Protein translates Virus Replication Virus Replication Viral_Protein->Virus Replication Inhibitor This compound or Zotatifin Inhibitor->eIF4A_mRNA_Inhibitor Translation_Blocked Translation Stalled eIF4A_mRNA_Inhibitor->Translation_Blocked leads to No Virus Replication No Virus Replication Translation_Blocked->No Virus Replication

Caption: Mechanism of antiviral action by this compound and zotatifin via inhibition of eIF4A.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis A 1. Seed Cells (e.g., Vero E6 in 96-well plates) D 4. Infect Cells with Virus A->D B 2. Prepare Compound Dilutions (this compound / Zotatifin) E 5. Add Compound Dilutions B->E C 3. Prepare Virus Inoculum (e.g., SARS-CoV-2) C->D D->E F 6. Incubate (24-72h) E->F G 7a. Viral Titer Quantification (Plaque Assay) F->G H 7b. Cell Viability Measurement (MTT Assay) F->H I 8. Calculate EC50 and CC50 G->I H->I J 9. Determine Selectivity Index (SI) I->J

Caption: A generalized workflow for screening the antiviral efficacy and cytotoxicity of compounds.

Conclusion

Both this compound and zotatifin are potent eIF4A inhibitors with significant antiviral activity against coronaviruses and other RNA viruses. The available data suggests that this compound is a more potent antiviral agent in vitro, exhibiting a lower EC50 against SARS-CoV-2.[1][3][4][6] However, zotatifin appears to have a more favorable cytotoxicity profile, particularly in immune cells, which could translate to a better therapeutic window in vivo.[7][8]

The choice between these two compounds for further development may depend on the specific viral target, the desired therapeutic index, and the clinical context. Zotatifin has progressed to Phase 1b clinical trials for the treatment of COVID-19, indicating a promising safety profile in humans.[9][10] Further head-to-head in vivo studies are necessary to fully elucidate the comparative efficacy and safety of these promising antiviral candidates. The host-targeting mechanism of both compounds presents a high barrier to the development of viral resistance, a significant advantage in the fight against rapidly evolving RNA viruses.

References

Validating the In Vivo Anti-Tumor Efficacy of CR-1-31-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of CR-1-31-B, a potent eIF4A inhibitor, against other anti-cancer agents. The information presented is supported by experimental data to aid in the evaluation of this compound for cancer therapy research and development.

Comparative Analysis of In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. This section compares its efficacy with other established and emerging cancer therapeutics, focusing on key performance indicators such as tumor growth inhibition and impact on survival.

Pancreatic Ductal Adenocarcinoma (PDAC)
Compound Dosage and Administration Animal Model Key Findings
This compound 0.2 mg/kg; IP; daily for 7 daysMurine orthotopic transplant of pancreatic ductal adenocarcinomaEffectively inhibited protein synthesis and tumor growth.[1]
Gallbladder Cancer (GBC)

This compound has been shown to reduce tumor growth and sensitize gallbladder cancer cells to TRAIL-mediated apoptosis in a xenograft model.[2][3][4] This suggests a potential combination therapy approach.

Treatment Group Dosage and Administration Animal Model Tumor Volume Reduction (Compared to Control) Increase in Apoptosis (TUNEL Assay)
This compound 2 mg/kg; IP; once every 2 days for 28 daysBALB/c nude mice with GBC-SD cell xenograftsSignificant reductionSignificant increase
TRAIL Not specifiedBALB/c nude mice with GBC-SD cell xenograftsWeakly cytotoxic aloneModest increase
This compound + TRAIL This compound: 2 mg/kg; TRAIL: Not specifiedBALB/c nude mice with GBC-SD cell xenograftsSignificantly greater reduction than either agent aloneMarkedly increased compared to single agents
Neuroblastoma
ER+ Breast Cancer

A synergistic effect has been observed when combining this compound with the CDK4/6 inhibitor palbociclib in an orthotopic xenograft model of ER+ breast cancer.[6] This combination effectively suppressed tumor growth.[6]

Treatment Group Dosage and Administration Animal Model Key Findings
This compound 0.35 mg/kgNude mice with MCF-7 orthotopic xenograftsModest tumor growth suppression
Palbociclib 45 mg/kgNude mice with MCF-7 orthotopic xenograftsModest tumor growth suppression
This compound + Palbociclib This compound: 0.35 mg/kg; Palbociclib: 45 mg/kgNude mice with MCF-7 orthotopic xenograftsSynergistic suppression of tumor growth

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Gallbladder Cancer Xenograft Model
  • Cell Line: GBC-SD human gallbladder cancer cells.

  • Animals: Female BALB/c nude mice (6-8 weeks old).

  • Tumor Implantation: 5 x 10^6 GBC-SD cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to four groups (n=5 per group):

    • Control (vehicle)

    • This compound (2 mg/kg in 60 μL olive oil, intraperitoneal injection every two days for 28 days)[1]

    • TRAIL (dosage not specified, administered as per study protocol)

    • This compound + TRAIL

  • Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: After 28 days, mice were euthanized, and tumors were excised for histological analysis, including TUNEL and cleaved-caspase-3 staining to assess apoptosis.

Pancreatic Ductal Adenocarcinoma Orthotopic Model
  • Animal Model: Murine orthotopic transplant model of pancreatic ductal adenocarcinoma.

  • Treatment: this compound was administered via intraperitoneal injection at a dose of 0.2 mg/kg daily for 7 days.[1]

  • Endpoint Analysis: The primary outcome was the inhibition of tumor growth, which was assessed at the end of the treatment period.

Visualizing the Mechanism of Action and Experimental Workflow

This compound Signaling Pathway in Gallbladder Cancer

CR_1_31_B_Pathway CR_1_31_B This compound eIF4A eIF4A CR_1_31_B->eIF4A inhibits c_FLIP_mRNA c-FLIP mRNA eIF4A->c_FLIP_mRNA promotes translation of c_FLIP_Protein c-FLIP Protein c_FLIP_mRNA->c_FLIP_Protein Caspase_Cascade Caspase Cascade c_FLIP_Protein->Caspase_Cascade inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces TRAIL TRAIL Death_Receptor Death Receptor TRAIL->Death_Receptor activates Death_Receptor->Caspase_Cascade activates Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Treatment Treatment & Monitoring cluster_Endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Injection of Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Drug Administration Randomization->Treatment_Administration Monitoring Tumor Volume & Body Weight Measurement Treatment_Administration->Monitoring repeated cycles Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Analysis Euthanasia->Tumor_Excision

References

A Comparative Guide to eIF4A Inhibitors: Cross-Validation of CR-1-31-B's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic rocaglate CR-1-31-B with other prominent eIF4A inhibitors, Silvestrol and Zotatifin. We will delve into their shared mechanism of action, compare their performance based on available experimental data, and provide detailed protocols for key assays to support further research and validation.

Mechanism of Action: Targeting the Engine of Protein Synthesis

This compound, Silvestrol, and Zotatifin are all potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A). eIF4A is an RNA helicase that plays a crucial role in the initiation of protein synthesis by unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), which allows for the binding of the ribosome.

These compounds function by clamping eIF4A onto specific mRNA sequences, thereby stalling the translation initiation process. This leads to a global reduction in protein synthesis, with a preferential effect on the translation of mRNAs with complex, structured 5' UTRs. Many of these mRNAs encode for proteins that are critical for cancer cell survival and proliferation, such as c-MYC, Mcl-1, and cyclins. By inhibiting the production of these key oncoproteins, these eIF4A inhibitors induce cell cycle arrest and apoptosis in cancer cells.

Performance Comparison: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and its alternatives, Silvestrol and Zotatifin, across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity (IC50/GI50) of eIF4A Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50/GI50 (nM)Assay TypeCitation
This compound SH-SY5YNeuroblastoma20MTT
KellyNeuroblastoma4MTT
GBC-SDGallbladder Cancer~100MTT
SGC-996Gallbladder Cancer~100MTT
BJABB-cell Lymphoma1.5PI Staining
NIH3T3Mouse Embryonic Fibroblast9SRB Assay
Silvestrol U251Glioblastoma22.88MTT[1]
U87Glioblastoma13.15MTT[1]
T-47DBreast Cancer5.46MTT[2]
LNCaPProstate Cancer1-7Not Specified[3]
VariousLung, Breast Cancer1-7Not Specified[3]
Zotatifin (eFT226) MDA-MB-231Breast Cancer<15CellTiter-Glo[4]
TMD8B-cell Lymphoma4.1CellTiter-Glo[4]
SU-DHL-2B-cell Lymphoma3CellTiter-Glo[4]
HBL1B-cell Lymphoma5.6CellTiter-Glo[4]
PfeifferB-cell Lymphoma3.7CellTiter-Glo[4]

Table 2: In Vivo Efficacy of eIF4A Inhibitors in Xenograft Models

CompoundCancer ModelDosing RegimenOutcomeCitation
This compound Gallbladder Cancer (GBC-SD xenograft)2 mg/kg, IP, every 2 days for 28 daysReduced tumor growth, initiated TRAIL-induced apoptosis
Pancreatic Ductal Adenocarcinoma (orthotopic)0.2 mg/kg, IP, daily for 7 daysEffectively inhibited protein synthesis and tumor growth
Silvestrol Not SpecifiedNot SpecifiedSuppresses xenograft tumor growth[4]
Zotatifin (eFT226) B-cell Lymphoma (TMD8, HBL1, Pfeiffer, etc. xenografts)1 mg/kg, IV, for 14-22 daysInhibited tumor growth by 37-97%[4]

Combination Therapies: Enhancing Anti-Cancer Activity

A promising strategy to enhance the therapeutic efficacy of eIF4A inhibitors is through combination with other anti-cancer agents.

  • This compound has been shown to sensitize gallbladder cancer cells to TRAIL-mediated apoptosis.[5]

  • Silvestrol has demonstrated synergistic effects when combined with cisplatin and oxaliplatin.

  • Zotatifin is being evaluated in clinical trials in combination with fulvestrant and abemaciclib for the treatment of ER+/HER2- breast cancer.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of eIF4A inhibitors.

Cell Viability (MTT) Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).[6]

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50/GI50 value.

Apoptosis (Annexin V/PI Staining) Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Protocol:

  • Cell Treatment: Seed and treat cells with the desired concentrations of the compound for the specified duration.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1] Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in the signaling pathway affected by the compound.

Protocol:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal or intravenous injection) and vehicle control according to the predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

eIF4A_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_inhibitors eIF4A Inhibitors cluster_downstream Downstream Effects PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway eIF4F_Complex eIF4F Complex (eIF4E, eIF4G, eIF4A) PI3K_AKT_mTOR->eIF4F_Complex Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RAS_RAF_MEK_ERK->eIF4F_Complex Activates Protein_Synthesis Protein Synthesis eIF4F_Complex->Protein_Synthesis Promotes mRNA mRNA with structured 5' UTR mRNA->eIF4F_Complex Ribosome 43S Pre-initiation Complex Ribosome->mRNA Binds Oncoproteins Decreased Oncoproteins (c-MYC, Mcl-1, Cyclins) Protein_Synthesis->Oncoproteins CR131B This compound CR131B->eIF4F_Complex Silvestrol Silvestrol Silvestrol->eIF4F_Complex Zotatifin Zotatifin Zotatifin->eIF4F_Complex Cell_Cycle_Arrest Cell Cycle Arrest Oncoproteins->Cell_Cycle_Arrest Apoptosis Apoptosis Oncoproteins->Apoptosis

Caption: Mechanism of action of eIF4A inhibitors.

Experimental_Workflow Start Start: Select Cancer Cell Lines In_Vitro In Vitro Studies Start->In_Vitro MTT Cell Viability (MTT) In_Vitro->MTT Apoptosis_Assay Apoptosis (Annexin V/PI) In_Vitro->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) In_Vitro->Western_Blot In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Xenograft Model Establishment In_Vivo->Xenograft Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow.

References

Synergistic Anti-Cancer Effects of CR-1-31-B Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of CR-1-31-B, a potent eIF4A inhibitor, in combination with other anti-cancer agents. The data presented herein is derived from preclinical studies and aims to inform further research and development in targeted cancer therapy.

Introduction to this compound

This compound is a synthetic rocaglate that functions as a powerful inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). By clamping eIF4A onto specific mRNA transcripts, this compound impedes the initiation of protein synthesis, leading to the induction of apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for combination therapies, aiming to enhance the efficacy of existing anti-cancer drugs and overcome resistance.

Comparative Analysis of this compound Combination Therapies

This guide focuses on two notable combination therapies involving this compound:

  • This compound and TRAIL in Gallbladder Cancer: This combination demonstrates a significant synergistic effect in overcoming resistance to TRAIL-induced apoptosis in gallbladder cancer cells.

  • This compound and Venetoclax in Acute Myeloid Leukemia (AML): Preclinical evidence suggests a synergistic relationship between this compound and the BCL2 inhibitor Venetoclax in AML cell lines.

This compound and TRAIL in Gallbladder Cancer

The combination of this compound with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has been shown to effectively sensitize TRAIL-resistant gallbladder cancer (GBC) cells to apoptosis.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and TRAIL Combination in Gallbladder Cancer Cell Lines

Cell LineTreatmentCell Viability (% of Control)Colony Formation (% of Control)Apoptosis Rate (%)
GBC-SD Control100100-
This compound (100 nM)~50Not significantly reduced9.77
TRAIL (100 ng/ml)~90Not significantly reduced22.28
This compound + TRAIL Significantly Reduced Significantly Reduced 41.48
SGC-996 Control100100-
This compound (100 nM)~55Not significantly reduced10.5
TRAIL (100 ng/ml)~85Not significantly reduced23.1
This compound + TRAIL Significantly Reduced Significantly Reduced 41.5

Data extracted from "Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP". The IC50 of this compound in both cell lines was approximately 100 nM.

Mechanism of Synergy

The synergistic effect of the this compound and TRAIL combination stems from the ability of this compound to downregulate the expression of c-FLIP, a key inhibitor of the TRAIL-induced apoptotic pathway. By inhibiting the translation of c-FLIP, this compound allows for the activation of the caspase cascade, thereby restoring sensitivity to TRAIL.

A Comparative Analysis of CR-1-31-B and Other eIF4A Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the eIF4A inhibitor CR-1-31-B with other notable inhibitors, supported by experimental data and detailed methodologies. Eukaryotic initiation factor 4A (eIF4A) is a key enzyme in the initiation of protein synthesis, making it a critical target in oncology and virology.

This guide will delve into the performance of this compound, a synthetic rocaglate, and compare it with other well-characterized eIF4A inhibitors such as Zotatifin (eFT226) and Silvestrol. The comparison will focus on their mechanism of action, inhibitory concentrations, and effects on cellular processes, presenting quantitative data in accessible tables and outlining the protocols for key experiments.

Mechanism of Action: Clamping Down on Translation

eIF4A, an ATP-dependent RNA helicase, is a crucial component of the eIF4F complex, which unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs) to facilitate ribosome scanning and the initiation of translation.[1][2] Inhibitors of eIF4A disrupt this process, leading to a blockage of protein synthesis, particularly of mRNAs with complex, structured 5' UTRs that often encode oncoproteins.

This compound, like other rocaglates, exhibits its inhibitory effect by perturbing the interaction between eIF4A and RNA.[1] Specifically, these compounds are known to "clamp" eIF4A onto specific polypurine sequences within the mRNA.[3][4] This stabilized eIF4A-RNA complex creates a steric barrier that blocks the scanning 43S pre-initiation complex, thereby inhibiting translation.[5] Zotatifin and Silvestrol share a similar mechanism of action, promoting the binding of eIF4A to mRNA and interfering with the assembly of the eIF4F initiation complex.[6][7][8]

Quantitative Comparison of eIF4A Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Zotatifin, and Silvestrol in various cancer cell lines. These values highlight the potent, often nanomolar, activity of these compounds.

This compound
Cell Line IC50 (nM) Reference
SH-SY5Y (Neuroblastoma)20 (48h)[3]
Kelly (Neuroblastoma)4 (48h)[3]
GBC-SD (Gallbladder Cancer)~100 (48h)[9]
SGC-996 (Gallbladder Cancer)~100 (48h)[9]
JJN3 (Multiple Myeloma)5[10]
Zotatifin (eFT226)
Assay/Cell Line IC50/GI50 (nM) Reference
eIF4A binding to 5'-UTR2[6][7]
MDA-MB-231 (Breast Cancer)<15 (GI50)[7]
In vitro translation (AGAGAG 5'-UTR)1.5[7]
In vitro translation (GGCGGC 5'-UTR)13.8[7]
In vitro translation (CCGCCG 5'-UTR)92.5[7]
In vitro translation (CAACAA 5'-UTR)217.5[7]
Silvestrol
Cell Line IC50 (nM) Reference
Various Cancer Cell Lines1 - 7[6]
U251 (Glioblastoma)22.883 (24h)[11]
U87 (Glioblastoma)13.152 (24h)[11]
HCC (Hepatocellular Carcinoma)12.5 - 86[2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

eIF4F_Pathway cluster_initiation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by Rocaglates eIF4E eIF4E eIF4F_Complex eIF4F Complex eIF4E->eIF4F_Complex eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A eIF4A->eIF4F_Complex eIF4A_RNA_Clamp eIF4A-RNA Clamp eIF4A->eIF4A_RNA_Clamp Ribosome_Scanning Ribosome Scanning eIF4F_Complex->Ribosome_Scanning binds to 5' cap mRNA mRNA mRNA->Ribosome_Scanning mRNA->eIF4A_RNA_Clamp 43S_PIC 43S Pre-initiation Complex 43S_PIC->Ribosome_Scanning recruitment Translation_Initiation Translation Initiation Ribosome_Scanning->Translation_Initiation finds AUG This compound This compound This compound->eIF4A_RNA_Clamp induces eIF4A_RNA_Clamp->Ribosome_Scanning blocks experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Helicase_Assay Helicase Assay Data_Analysis_Biochem Determine Enzymatic Inhibition Helicase_Assay->Data_Analysis_Biochem ATP_Hydrolysis_Assay ATP Hydrolysis Assay ATP_Hydrolysis_Assay->Data_Analysis_Biochem Data_Analysis_Cellular Calculate IC50 Cell_Culture Cancer Cell Lines Inhibitor_Treatment Treat with eIF4A Inhibitor Cell_Culture->Inhibitor_Treatment MTT_Assay MTT Assay Inhibitor_Treatment->MTT_Assay MTT_Assay->Data_Analysis_Cellular

References

Predicting Responsiveness to CR-1-31-B: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, the development of targeted therapies is intrinsically linked to the identification of predictive biomarkers. This guide provides a comprehensive comparison of biomarkers for predicting response to CR-1-31-B, a novel inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), and its alternatives. We present supporting experimental data, detailed methodologies for biomarker assessment, and visualizations of key cellular pathways to aid in the strategic development of this promising therapeutic agent.

Introduction to this compound and the Role of eIF4A in Cancer

This compound is a synthetic rocaglate that potently and specifically inhibits eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs), a crucial step for the initiation of protein synthesis. Many oncoproteins, due to their complex 5'-UTR structures, are highly dependent on eIF4A activity for their translation. By inhibiting eIF4A, this compound selectively blocks the synthesis of these key cancer-driving proteins, leading to cell cycle arrest and apoptosis in various cancer models.

The clinical development of eIF4A inhibitors necessitates the identification of patient populations most likely to benefit from this therapeutic strategy. This guide explores potential biomarkers for this compound and compares them with those for other eIF4A inhibitors, namely Zotatifin and Silvestrol.

Comparison of Predictive Biomarkers for eIF4A Inhibitors

The following table summarizes the key predictive biomarkers identified for this compound and its alternatives, along with the rationale for their selection and available quantitative data.

BiomarkerThis compoundZotatifinSilvestrolRationale
eIF4A1 Expression High expression may predict sensitivity.High expression may predict sensitivity.High expression may predict sensitivity.As the direct target of these inhibitors, higher levels of eIF4A1 may indicate cellular dependency and thus greater susceptibility to inhibition.
c-FLIP Expression Low baseline or downregulation upon treatment may predict sensitivity to this compound in combination with TRAIL.Not established.Not established.This compound can sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein c-FLIP.
MYC/MYCN Amplification Amplification and high expression in neuroblastoma may predict sensitivity.Not established.Not established.MYC and MYCN are oncoproteins with structured 5'-UTRs, making their translation sensitive to eIF4A inhibition. This compound has been shown to downregulate MYC and MYCN protein levels.
mTOR Pathway Activity Not established.High "mTOR activity score" (phosphorylated mTOR, p70S6K, Rictor, rpS6) is associated with greater sensitivity.Not established.The mTOR pathway is a key regulator of cap-dependent translation, and its hyperactivity can indicate a reliance on the eIF4F complex.
Interferon Signature Not established.Induction of an interferon-stimulated gene (ISG) signature serves as a pharmacodynamic biomarker.Not established.Zotatifin treatment has been shown to induce an interferon response in cancer cells.
FLT3 and miR-155 Expression Not established.Not established.In Acute Myeloid Leukemia (AML), high expression of FLT3 (especially with ITD mutations) and miR-155 may predict sensitivity.Silvestrol has been shown to inhibit the translation of FLT3 and reduce the levels of the oncomiR miR-155 in AML cells.

Quantitative Data Supporting Biomarker-Driven Treatment Response

The following tables present a summary of quantitative data from preclinical and clinical studies supporting the predictive value of the identified biomarkers.

Table 1: Preclinical Sensitivity of Cancer Cell Lines to eIF4A Inhibitors Based on Biomarker Status

Cell LineCancer TypeBiomarker StatusThis compound (IC50, nM)Zotatifin (IC50, nM)Silvestrol (IC50, nM)Reference
KellyNeuroblastomaMYCN Amplified~4--[1]
SH-SY5YNeuroblastomaMYCN Non-amplified~20--[1]
MV4-11AMLFLT3-ITD--2.7[2][3]
THP-1AMLFLT3-wt--3.8[2][3]

Table 2: Clinical Trial Data for Zotatifin in Patients with ER+ Metastatic Breast Cancer

Biomarker StatusTreatmentObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
ER+Zotatifin + Fulvestrant1 confirmed Partial Response (out of 18)-[4][5]
ER+Zotatifin + Fulvestrant + Abemaciclib21% (4 out of 19)74%[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and biomarker discovery processes, the following diagrams were generated using Graphviz.

CR131B_Signaling_Pathway cluster_translation Protein Translation Initiation cluster_effects Cellular Effects eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) mRNA mRNA with structured 5'-UTR eIF4F_complex->mRNA unwinds Oncoprotein Oncoprotein Synthesis (e.g., MYC, c-FLIP) Ribosome 40S Ribosomal Subunit mRNA->Ribosome binds Ribosome->Oncoprotein translates Apoptosis Apoptosis Oncoprotein->Apoptosis CellCycleArrest Cell Cycle Arrest Oncoprotein->CellCycleArrest CR131B This compound eIF4A eIF4A CR131B->eIF4A inhibits eIF4A->eIF4F_complex

Caption: Signaling pathway of this compound action.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Samples Patient Samples (Tumor & Normal) Omics_Analysis Genomic/Proteomic Analysis Patient_Samples->Omics_Analysis Candidate_Biomarkers Candidate Biomarkers Omics_Analysis->Candidate_Biomarkers In_Vitro_Models In Vitro Models (Cell Lines) Candidate_Biomarkers->In_Vitro_Models In_Vivo_Models In Vivo Models (Xenografts) Candidate_Biomarkers->In_Vivo_Models Clinical_Trials Clinical Trials Candidate_Biomarkers->Clinical_Trials Validated_Biomarker Validated Biomarker In_Vitro_Models->Validated_Biomarker In_Vivo_Models->Validated_Biomarker Clinical_Trials->Validated_Biomarker

Caption: General workflow for biomarker discovery.

Experimental Protocols

Detailed methodologies for the assessment of key biomarkers are provided below.

eIF4A1 Immunohistochemistry (IHC) Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (1 change, 3 minutes).

    • Transfer to 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against eIF4A1 (diluted according to manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS.

    • Develop with a DAB chromogen solution until desired staining intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

c-FLIP Western Blot Protocol for Cancer Cell Lines
  • Cell Lysis:

    • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and centrifuge to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against c-FLIP (diluted according to manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

MYCN Gene Amplification Analysis by Droplet Digital PCR (ddPCR)
  • DNA Extraction:

    • Extract genomic DNA from tumor tissue or cell lines using a commercially available kit.

  • ddPCR Reaction Setup:

    • Prepare a reaction mix containing ddPCR Supermix for Probes (No dUTP), a TaqMan probe and primer set for MYCN, a TaqMan probe and primer set for a reference gene (e.g., RPPH1), and the genomic DNA sample.

  • Droplet Generation:

    • Load the reaction mix into a droplet generator to create an emulsion of oil and aqueous droplets, each containing the PCR reaction components.

  • PCR Amplification:

    • Transfer the droplet emulsion to a 96-well plate and perform PCR amplification using a thermal cycler.

  • Droplet Reading and Analysis:

    • Read the fluorescence of each droplet in a droplet reader.

    • Analyze the data using the manufacturer's software to determine the concentration of MYCN and the reference gene. The ratio of MYCN to the reference gene provides the copy number.[6][7][8][9]

Conclusion

The identification of predictive biomarkers is paramount for the successful clinical development and application of this compound. This guide highlights several promising candidates, including eIF4A1 expression, c-FLIP levels, and MYC/MYCN amplification status. Further validation of these biomarkers in preclinical and clinical settings is crucial. The provided experimental protocols and comparative data offer a valuable resource for researchers dedicated to advancing eIF4A inhibitors as a novel class of anti-cancer therapeutics. By focusing on biomarker-driven patient selection, the full potential of this compound to improve outcomes for cancer patients can be realized.

References

Independent Verification of CR-1-31-B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of CR-1-31-B, a synthetic rocaglate, against other known eIF4A inhibitors. The information presented is collated from publicly available experimental data to facilitate an independent assessment of its efficacy and mechanism of action.

Abstract

Mechanism of Action: eIF4A Inhibition

This compound functions by clamping eIF4A onto specific mRNA sequences, thereby stalling the translation initiation complex and preventing protein synthesis. This mechanism is particularly effective against mRNAs with complex 5' untranslated regions (UTRs), which are characteristic of many oncoproteins. The inhibition of eIF4A leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

cluster_0 This compound Intervention cluster_1 Translation Initiation Complex cluster_2 Downstream Effects This compound This compound eIF4A eIF4A This compound->eIF4A Inhibits eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F_complex Component of Protein_Synthesis Protein Synthesis (Oncoproteins, Survival Proteins) eIF4A->Protein_Synthesis Blocks eIF4F_complex->Protein_Synthesis Initiates mRNA mRNA mRNA->eIF4F_complex Binds to Cell_Proliferation Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Figure 1. Simplified signaling pathway of this compound-mediated inhibition of eIF4A.

Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and its alternatives, Silvestrol and Zotatifin, across a range of cancer cell lines. Lower values indicate higher potency.

Table 1: IC50 Values of eIF4A Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (nM)Silvestrol (nM)Zotatifin (nM)
GBC-SDGallbladder Cancer~100[8]--
SGC-996Gallbladder Cancer~100[8]--
SH-SY5YNeuroblastoma20[3]--
KellyNeuroblastoma4[3]--
Metastatic OsteosarcomaOsteosarcoma8[4]--
MDA-MB-231Breast Cancer-~60[5]1.5 - 217.5
PC-3Prostate Cancer-~60[5]-
T-47DBreast Cancer-5.46[10]-
MV4-11 (FLT3-ITD)Acute Myeloid Leukemia-2.7[4]-
FTL3-wtAcute Myeloid Leukemia-3.8[4]-
HCC cell linesHepatocellular Carcinoma-12.5 - 86[4]-

Table 2: GI50 Values of Zotatifin in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
MDA-MB-231Breast Cancer<15[6]
TMD8B-cell Lymphoma4.1[1][6]
SU-DHL-2B-cell Lymphoma3[1][6]
HBL1B-cell Lymphoma5.6[1][6]
PfeifferB-cell Lymphoma3.7[1][6]
SU-DHL-6B-cell Lymphoma5.3[1][6]
SU-DHL-10B-cell Lymphoma7.3[1]
VALB-cell Lymphoma6.6[1]
CarnavalB-cell Lymphoma4.4[1]
U2973B-cell Lymphoma4.2[1]
RamosB-cell Lymphoma4.6[1][6]
Jeko1B-cell Lymphoma7.9[1][6]
MinoB-cell Lymphoma11.2[1][6]
Rec-1B-cell Lymphoma11.8[1]

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for specified time (e.g., 48 hours) B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G

Figure 2. General workflow for an MTT cell viability assay.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Following a defined incubation period (e.g., 48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cells are treated with this compound or a control for a specified duration.

  • Both adherent and floating cells are collected and washed with a binding buffer.

  • The cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

  • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • The stained cells are analyzed by flow cytometry to quantify the different cell populations.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

A Implant human cancer cells subcutaneously into immunocompromised mice B Allow tumors to establish and reach a specific size A->B C Randomize mice into treatment and control groups B->C D Administer this compound (e.g., intraperitoneally) or vehicle control C->D E Monitor tumor volume and body weight regularly D->E Treatment Period F At study endpoint, excise tumors for analysis (e.g., weight, histology) E->F

Figure 3. Workflow for a typical in vivo xenograft study.

Methodology:

  • Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle solution.

  • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.[3][8]

Conclusion

The available data strongly suggest that this compound is a highly potent inhibitor of eIF4A with significant therapeutic potential in oncology and virology. Its ability to induce apoptosis and inhibit cell proliferation at low nanomolar concentrations in various cancer cell lines positions it as a promising candidate for further preclinical and clinical development. The comparative data presented in this guide indicate that this compound's efficacy is comparable to, and in some cases may exceed, that of other rocaglates. The provided experimental frameworks offer a basis for the independent verification and expansion of these findings.

References

Evaluating the Selectivity of CR-1-31-B for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic rocaglate CR-1-31-B, evaluating its performance and selectivity for cancer cells against non-transformed cells and in comparison to alternative anti-cancer agents. The information is supported by experimental data and detailed methodologies to aid in research and development.

Introduction to this compound

Data Presentation: Performance and Selectivity

The following tables summarize the quantitative data on this compound's efficacy and selectivity.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueExposure Time
KellyNeuroblastoma4 nM[1]48 hours
SH-SY5YNeuroblastoma20 nM[1]48 hours
GBC-SDGallbladder Cancer~100 nM[3][5]48 hours
SGC-996Gallbladder Cancer~100 nM[3][5]48 hours
Metastatic OS CellsOsteosarcoma8 nM[6]Not Specified
Table 2: Selectivity of this compound: Cancer vs. Non-Cancerous Cells
Cell LineCell TypeCytotoxicity (CC50/IC50)
Various Cancer Cell LinesCancer (Liver, Skin)Low nanomolar range[7]
Primary Human Dermal Fibroblasts (HDF)Primary (Non-Cancerous)~500 nM[7]
IMR-90 / MRC-5Immortalized (Non-Transformed)Higher resistance compared to TNBC cells[4]
HUVECEndothelial (Non-Transformed)Higher resistance compared to TNBC cells[4]

This data demonstrates a significant therapeutic window, with this compound showing substantially higher cytotoxicity in fast-growing cancer cells compared to primary, non-cancerous cells.[7]

Table 3: Comparative Efficacy with Alternative eIF4A Inhibitors
CompoundClassKey Comparative Findings
This compound Synthetic Rocaglate Potent eIF4A inhibitor with clear selectivity for mRNAs with polypurine-rich 5' leaders.[4]
SilvestrolNatural RocaglateInhibits translation to a similar extent as this compound, but with less selectivity for specific mRNA leaders.[4] Both compounds efficiently reduced tumor growth in vivo.[7]
ZotatifinSynthetic RocaglateLess potent than this compound but also demonstrated lower cytotoxicity towards host immune cells.[8]
eFT226 / MG-002eIF4A InhibitorsShowed comparable activity against Triple-Negative Breast Cancer (TNBC) cell lines.[4]

Mechanism of Action and Cellular Impact

cluster_0 This compound Mechanism of Action CR131B This compound eIF4A eIF4A Helicase CR131B->eIF4A Binds to RNA mRNA with Polypurine-Rich 5'-UTR (e.g., c-FLIP, MYC) eIF4A->RNA Clamps onto Clamp Gain-of-Function eIF4A•Roc•RNA Complex Translation Translation Initiation Blocked Clamp->Translation Inhibits Protein Decreased Synthesis of Oncogenic Proteins Translation->Protein Leads to Apoptosis Induction of Apoptosis Protein->Apoptosis CellCycle Cell Cycle Arrest Protein->CellCycle

Caption: Mechanism of this compound action via eIF4A inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for assays used to evaluate the selectivity and efficacy of this compound.

Cytotoxicity Assay (MTT/SRB Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

cluster_1 Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of this compound and control compounds. A->B C 3. Incubation Incubate for a specified period (e.g., 24-72 hours). B->C D 4. Reagent Addition Add viability reagent (e.g., MTT, SRB). C->D E 5. Incubation & Solubilization Incubate to allow for color development, then solubilize formazan crystals (for MTT). D->E F 6. Data Acquisition Measure absorbance using a plate reader to determine viability. E->F

Caption: General workflow for a cell viability/cytotoxicity assay.

Detailed Steps:

  • Cell Preparation: Harvest and count cells. Dilute the cell suspension to the appropriate concentration and seed a quantitative amount into the wells of a 96-well plate. Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the plate and add the media containing the different compound concentrations. Include wells for positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls.[10]

  • Staining: Add the appropriate dye (e.g., MTT or SRB) to each well and incubate according to the manufacturer's protocol to allow for the development of a colored product.

  • Measurement: If using MTT, add a solubilizing agent (like DMSO or HCl) to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Workflow Diagram:

cluster_2 Apoptosis Assay Workflow (Annexin V/PI) A 1. Cell Culture & Treatment Treat cells with this compound for the desired time. B 2. Cell Harvesting Collect both adherent and floating cells. Wash with PBS. A->B C 3. Staining Resuspend cells in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI). B->C D 4. Incubation Incubate in the dark at room temperature for 15 minutes. C->D E 5. Flow Cytometry Analyze the stained cells immediately using a flow cytometer. D->E F 6. Data Analysis Quantify viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) cell populations. E->F

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: Seed cells and treat them with this compound at various concentrations and time points.

  • Harvesting: After treatment, carefully collect all cells, including those floating in the media (which may be apoptotic). Centrifuge and wash the cells with cold PBS.

  • Staining: Use a commercial Annexin V/PI apoptosis detection kit.[3] Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Incubation: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate at room temperature in the dark for 15 minutes.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

Detailed Steps:

  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[14] Incubate on ice for at least two hours or at -20°C overnight.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing a DNA-binding dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[14][15]

  • Incubation: Incubate the cells in the staining solution, protected from light, to ensure stoichiometric DNA binding.[14]

  • Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the DNA content.

  • Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[13]

References

Safety Operating Guide

Proper Disposal of CR-1-31-B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like CR-1-31-B are paramount for laboratory safety and environmental protection. this compound, a synthetic rocaglate and a powerful inhibitor of the eukaryotic initiation factor 4A (eIF4A), requires stringent disposal procedures due to its cytotoxic properties. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance and minimizing risk.

This compound's mechanism of action, which involves the inhibition of protein synthesis and induction of apoptosis in cancer cells, underscores its potential hazard.[1] Therefore, all waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.

Summary of Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the chemical and safety properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms Synthetic rocaglate, eIF4A inhibitor
Molecular Formula C₂₈H₂₉NO₈
Molecular Weight 507.53 g/mol
Appearance Solid
Primary Hazard Cytotoxic
Mechanism of Action Inhibits eIF4A, leading to the suppression of protein synthesis and induction of apoptosis.[1]
Storage Store at -20°C for short-term and -80°C for long-term.

Note: This table summarizes available data. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date information.

Experimental Protocols: A Note on Waste Generation

Detailed experimental protocols involving this compound will vary depending on the research context, such as in vitro studies on cancer cell lines or in vivo animal models. Common laboratory procedures that will generate this compound contaminated waste include:

  • Preparation of stock solutions: Typically dissolved in solvents like DMSO.

  • Cell culture experiments: Treatment of cell lines to study its effects on cell viability and apoptosis.

  • Western blotting and other molecular biology techniques: Analysis of protein expression in treated cells.

  • Animal studies: Dosing of animals and subsequent handling of bedding and carcasses.

All materials used in these processes, including pipette tips, centrifuge tubes, well plates, gloves, and media, must be considered contaminated and disposed of accordingly.

Mandatory Visualization: Disposal Workflow

The following diagram outlines the logical workflow for the proper segregation and disposal of waste contaminated with this compound.

Caption: Workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

Adherence to a strict, step-by-step disposal process is critical for safety and compliance.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its associated waste. This includes:

    • Double gloves (chemotherapy-rated)

    • A disposable gown

    • Safety glasses with side shields or a face shield

2. Waste Segregation at the Source:

  • Immediately segregate waste at the point of generation into the following categories:

    • Trace Cytotoxic Waste: Items that are not visibly contaminated but have come into contact with this compound. This includes empty vials, packaging, gloves, gowns, and disposable labware.

    • Bulk Cytotoxic Waste: Unused or expired this compound solutions, grossly contaminated materials (e.g., from a spill), and any other concentrated forms of the compound.

    • Sharps Waste: Needles, syringes, contaminated glass slides, and broken glass that have come into contact with this compound.

3. Use of Designated Waste Containers:

  • Trace Cytotoxic Waste: Place in a designated, leak-proof container, typically lined with a yellow bag and clearly labeled "Trace Cytotoxic Waste."

  • Bulk Cytotoxic Waste: Collect in a robust, leak-proof container, often black, and clearly labeled "Hazardous Waste" with the chemical name "this compound" and a cytotoxic hazard symbol.

  • Sharps Waste: Dispose of in a puncture-resistant sharps container that is also labeled as "Cytotoxic."

4. Decontamination of Work Surfaces:

  • After handling this compound, decontaminate all work surfaces. A common procedure involves a two-step cleaning process:

    • Wipe surfaces with a detergent solution.

    • Follow with a rinse using 70% ethanol or another appropriate disinfectant.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as trace cytotoxic waste.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.

  • Use a cytotoxic spill kit to contain and clean up the spill, following the kit's instructions.

  • All materials used for spill cleanup are considered bulk cytotoxic waste.

6. Final Disposal:

  • Do not dispose of any this compound waste in the regular trash or down the drain.

  • Once waste containers are full (typically three-quarters full), securely seal them.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Follow all institutional procedures for labeling and documentation.

Important Considerations:

  • Consult Your Institutional EHS: The procedures outlined here are general best practices. Always consult and adhere to the specific guidelines and protocols established by your institution's Environmental Health and Safety (EHS) department.

  • Review the SDS: The Safety Data Sheet provided by the supplier of this compound is the primary source of safety and handling information. While many SDSs provide generic disposal advice, they may contain specific hazard classifications that inform disposal requirements.[2]

  • Training: Ensure all personnel handling this compound are trained on its hazards and the proper disposal procedures.

By implementing these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain compliance with regulations governing hazardous chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CR-1-31-B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of potent compounds like CR-1-31-B is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental protocols to support your research endeavors.

This compound is a synthetic rocaglate and a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1] By perturbing the interaction between eIF4A and RNA, this compound effectively impedes the initiation of protein synthesis.[1] This mechanism of action makes it a valuable tool in cancer research, where it has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma and gallbladder cancer.[1]

Immediate Safety and Logistical Information

Given that this compound is a potent, biologically active compound intended for research use only, stringent adherence to safety protocols is crucial. The following guidelines are based on recommendations for handling similar hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound to prevent inhalation, and contact with skin and eyes.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile).Prevents direct skin contact.
Skin and Body Protection Impervious clothing, such as a lab coat.Provides a barrier against accidental spills.
Respiratory Protection Suitable respirator.Necessary when handling the compound in powder form or when aerosols may be generated.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

ParameterGuideline
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.
Storage Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
First Aid Measures

In the event of exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spillage and Disposal

In case of a spill, prevent further leakage and keep the substance away from drains or water courses. Absorb the spill with a liquid-binding material and decontaminate surfaces with alcohol. Dispose of all contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Protocols

This compound has been utilized in a variety of cancer research studies to investigate its therapeutic potential. Below are detailed methodologies for key experiments.

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cells.

Methodology:

  • Seed cancer cell lines (e.g., GBC-SD, SGC-996, SH-SY5Y, Kelly) in 96-well plates at a predetermined density.

  • Following treatment, assess cell viability using a standard method such as the MTT assay or crystal violet staining.[3]

  • Measure the absorbance or quantify the stained cells to determine the percentage of viable cells relative to a vehicle control (e.g., DMSO).

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Cell LineIC50 (48h)
SH-SY5Y20 nM[1]
Kelly4 nM[1]
GBC-SD~100 nM[3][4]
SGC-996~100 nM[3][4]
Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Methodology:

  • Treat cancer cells with the desired concentrations of this compound for the specified duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Subcutaneously implant cancer cells (e.g., GBC-SD) into immunocompromised mice (e.g., BALB/c nude mice).

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TRAIL alone, this compound + TRAIL).

  • Administer this compound via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 2 mg/kg every 2 days for 28 days).[1]

  • Monitor tumor volume and body weight of the mice regularly throughout the treatment period.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and TUNEL staining.[6]

Visualizing the Science

To further elucidate the mechanisms and workflows associated with this compound, the following diagrams provide a clear visual representation.

G This compound Mechanism of Action CR131B This compound eIF4A eIF4A (RNA Helicase) CR131B->eIF4A Inhibits cFLIP c-FLIP (Anti-apoptotic protein) CR131B->cFLIP Downregulates (via translation inhibition) TranslationInitiation Translation Initiation eIF4A->TranslationInitiation Required for RNA mRNA RNA->TranslationInitiation ProteinSynthesis Protein Synthesis TranslationInitiation->ProteinSynthesis ProteinSynthesis->cFLIP Translates Apoptosis Apoptosis CaspaseCascade Caspase Cascade Activation cFLIP->CaspaseCascade Inhibits CaspaseCascade->Apoptosis

Caption: Mechanism of this compound inducing apoptosis.

G In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cancer Cell Culture CellSeeding Seed Cells in Plates CellCulture->CellSeeding CR131B_Prep This compound Stock Preparation Treatment Treat with this compound CR131B_Prep->Treatment CellSeeding->Treatment ViabilityAssay Cell Viability Assay (MTT, Crystal Violet) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay FlowCytometry Flow Cytometry ApoptosisAssay->FlowCytometry

Caption: Workflow for in vitro analysis of this compound.

G In Vivo Xenograft Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellImplantation Implant Cancer Cells in Mice TumorGrowth Monitor Tumor Growth CellImplantation->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization DrugAdministration Administer this compound Randomization->DrugAdministration Monitoring Monitor Tumor Volume & Body Weight DrugAdministration->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia End of Study TumorExcision Excise Tumors Euthanasia->TumorExcision Histology Immunohistochemistry & TUNEL Staining TumorExcision->Histology

Caption: Workflow for in vivo xenograft studies with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.